molecular formula C27H35NO3 B15604491 V-11-0711

V-11-0711

Cat. No.: B15604491
M. Wt: 421.6 g/mol
InChI Key: XPPGCUMGAQHVOY-AHKZPQOWSA-N
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Description

V-11-0711 is a useful research compound. Its molecular formula is C27H35NO3 and its molecular weight is 421.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H35NO3

Molecular Weight

421.6 g/mol

IUPAC Name

(1S)-1-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol

InChI

InChI=1S/C27H35NO3/c29-27(23-7-2-1-3-8-23,25-20-28-16-11-21(25)12-17-28)15-10-22-6-4-5-9-26(22)31-24-13-18-30-19-14-24/h1-9,21,24-25,29H,10-20H2/t25-,27+/m0/s1

InChI Key

XPPGCUMGAQHVOY-AHKZPQOWSA-N

Origin of Product

United States

Foundational & Exploratory

V-11-0711: A Technical Guide to a Selective ChoKα Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

V-11-0711 is a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (ChoKα), a key enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis. Upregulation of ChoKα is a hallmark of many cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a summary of its inhibitory activity, detailed experimental methodologies for key in vitro assays, and a discussion of its unique mode of action, which has shed light on the non-catalytic functions of ChoKα in cancer cell survival. This document is intended to serve as a valuable resource for researchers in oncology and drug development.

Introduction

Choline kinase alpha (ChoKα) catalyzes the ATP-dependent phosphorylation of choline to phosphocholine (B91661) (PCho), the first committed step in the de novo synthesis of phosphatidylcholine (PtdCho), a major component of eukaryotic cell membranes.[1] Beyond its role in membrane biogenesis, the upregulation of ChoKα activity and PCho levels is strongly associated with malignant transformation, cancer progression, and drug resistance.[1][2] This has positioned ChoKα as a promising target for anticancer therapies.[3]

This compound was developed as a potent and selective inhibitor of ChoKα to probe the enzymatic and non-enzymatic roles of this protein in cancer biology.[4] Studies utilizing this compound have revealed a critical, non-catalytic scaffolding function of ChoKα in promoting cancer cell survival, independent of its kinase activity.[4][5] This finding has significant implications for the design of future ChoKα-targeting therapeutics.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell LineAssay TypeReference
Human ChoKα20-Recombinant Enzyme Assay[4]
Human ChoKβ220-Recombinant Enzyme Assay[4]
Cellular PCho Production<1000HeLaIntact Cell Assay[4]

Table 2: Cellular Effects of this compound in HeLa Cells

EndpointEffectConcentrationDurationReference
Cell GrowthReversible Growth Arrest (Cytostasis)5-20 µM144 hours[4]
ApoptosisNo significant inductionNot specifiedNot specified[4]

Note: Comprehensive in vivo efficacy and pharmacokinetic data for this compound are not publicly available at the time of this writing.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for the characterization of this compound are provided below.

Recombinant ChoKα and ChoKβ Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the enzymatic activity of recombinant human ChoKα and ChoKβ and to evaluate the inhibitory potency of compounds like this compound.

Principle: The activity of choline kinase is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase enzyme system. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the rate of ADP production by choline kinase.

Materials:

  • Recombinant human ChoKα and ChoKβ proteins

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM phosphoenolpyruvate, 0.2 mM NADH

  • Enzyme Mix: Pyruvate kinase (10 U/mL) and Lactate dehydrogenase (10 U/mL) in Assay Buffer

  • Substrates: ATP and Choline

  • This compound or other test compounds

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 2 µL of this compound at various concentrations (typically in a serial dilution). For the control wells, add 2 µL of the solvent.

  • Add 50 µL of recombinant ChoKα or ChoKβ enzyme solution to each well.

  • Add 48 µL of a master mix containing the Assay Buffer, Enzyme Mix, and substrates (e.g., 400 µM ATP and 200 µM choline).

  • Initiate the reaction by adding the final component (either enzyme or substrate).

  • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phosphocholine (PCho) Level Measurement

This protocol outlines a method to assess the ability of this compound to inhibit ChoKα activity within intact cells by measuring the levels of its product, phosphocholine.

Principle: Cellular metabolites are extracted and analyzed by a suitable analytical method, such as mass spectrometry, to quantify the levels of phosphocholine.

Materials:

  • HeLa cells

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Metabolite extraction solvent (e.g., ice-cold methanol:water, 80:20)

  • Cell scrapers

  • Centrifuge

  • Mass spectrometer coupled with liquid chromatography (LC-MS)

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24 hours).

  • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold extraction solvent to each well and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Analyze the samples by LC-MS to quantify the levels of phosphocholine.

  • Normalize the phosphocholine levels to the total protein concentration or cell number.

  • Determine the IC50 for the reduction of cellular PCho levels.

Cell Proliferation Assay (IncuCyte)

This protocol describes a real-time, automated method for assessing the effect of this compound on cell proliferation using the IncuCyte live-cell imaging system.[6][7][8]

Principle: The IncuCyte system captures phase-contrast images of living cells over time. The software analyzes these images to calculate the percentage of confluence, which is a measure of cell proliferation.

Materials:

  • HeLa cells

  • Cell culture medium and supplements

  • This compound

  • 96-well flat-bottom tissue culture plates

  • IncuCyte Live-Cell Analysis System

Procedure:

  • Seed HeLa cells into a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 1,000-2,500 cells per well).[6]

  • Allow the cells to adhere for several hours.

  • Add various concentrations of this compound or vehicle control to the wells.

  • Place the plate inside the IncuCyte system, which is housed within a standard cell culture incubator (37°C, 5% CO2).

  • Set up the imaging schedule to capture images of each well at regular intervals (e.g., every 2-4 hours) for the desired duration of the experiment (e.g., 144 hours).[8]

  • The IncuCyte software will automatically analyze the images to generate confluence data over time.

  • Plot the confluence values against time to generate growth curves for each treatment condition.

  • For washout experiments, after a specific treatment period (e.g., 72 hours), the medium containing this compound is removed, cells are washed with fresh medium, and then incubated with drug-free medium for the remainder of the experiment.[4]

Apoptosis Analysis (PARP Cleavage by Flow Cytometry)

This protocol describes a method to assess apoptosis by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, using flow cytometry.[9][10]

Principle: During apoptosis, caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa fragment. A fluorescently labeled antibody that specifically recognizes the cleaved PARP fragment is used to stain the cells, which are then analyzed by flow cytometry.

Materials:

  • HeLa cells

  • This compound or a known apoptosis inducer (positive control)

  • Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)

  • Permeabilization/Wash buffer (e.g., BD Perm/Wash™)

  • Fluorescently labeled anti-cleaved PARP antibody (e.g., PE-conjugated)

  • Flow cytometer (e.g., FACs Canto)

Procedure:

  • Seed HeLa cells and treat them with this compound, vehicle control, or a positive control for apoptosis for a specified time.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Fix and permeabilize the cells according to the manufacturer's protocol for the chosen fixation/permeabilization kit.

  • Stain the cells with the fluorescently labeled anti-cleaved PARP antibody for 30 minutes at room temperature in the dark.

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in an appropriate buffer for flow cytometry analysis.

  • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the stained cells.

  • The percentage of cells positive for cleaved PARP is determined by gating on the fluorescent population compared to the isotype control.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the canonical Kennedy pathway and the proposed dual role of ChoKα, highlighting the point of inhibition by this compound.

ChoK_Pathway cluster_kennedy Kennedy Pathway (Catalytic Function) cluster_scaffolding Non-Catalytic Scaffolding Function Choline Choline ChoK_alpha ChoKα Choline->ChoK_alpha ATP ATP ATP->ChoK_alpha ADP ADP PCho Phosphocholine (PCho) PtdCho Phosphatidylcholine (PtdCho) (Membrane Synthesis) PCho->PtdCho CTP:phosphocholine cytidylyltransferase DAG Diacylglycerol (DAG) (Signaling) DAG->PtdCho Cholinephosphotransferase ChoK_alpha->ADP ChoK_alpha->PCho Phosphorylation V11_0711 This compound V11_0711->ChoK_alpha Inhibition ChoK_alpha_scaffold ChoKα Protein Oncogenic_Proteins Oncogenic Signaling Proteins (e.g., EGFR, Src) ChoK_alpha_scaffold->Oncogenic_Proteins interacts with Cell_Survival Cancer Cell Survival Oncogenic_Proteins->Cell_Survival

Caption: The dual role of ChoKα in cancer and the inhibitory action of this compound.

Experimental Workflows

The following diagram illustrates the workflow for assessing the cellular effects of this compound.

Experimental_Workflow cluster_assays Cellular Assays cluster_results Endpoints start HeLa Cell Culture treatment Treatment with this compound (various concentrations and durations) start->treatment proliferation Cell Proliferation (IncuCyte Assay) treatment->proliferation apoptosis Apoptosis Analysis (PARP Cleavage Assay) treatment->apoptosis metabolism PCho Level Measurement (LC-MS) treatment->metabolism growth_curves Growth Curves proliferation->growth_curves apoptosis_levels Apoptosis Levels apoptosis->apoptosis_levels pcho_ic50 Cellular PCho IC50 metabolism->pcho_ic50

Caption: Workflow for evaluating the cellular effects of this compound.

Discussion and Future Directions

The discovery and characterization of this compound have been instrumental in dissecting the roles of ChoKα in cancer. A key finding from studies with this inhibitor is that direct inhibition of ChoKα's catalytic activity leads to cytostasis, or a reversible growth arrest, rather than the apoptotic cell death observed with siRNA-mediated knockdown of the ChoKα protein.[4] This suggests that the ChoKα protein itself, through non-catalytic scaffolding functions, plays a crucial role in cancer cell survival signaling.[1][5]

While this compound is a valuable research tool, several areas require further investigation for its potential therapeutic development:

  • In Vivo Efficacy: The anti-tumor activity of this compound in preclinical cancer models, such as xenografts, has not been reported in the available literature. Such studies are essential to validate its therapeutic potential.

  • Pharmacokinetics and ADME: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are currently unknown. A favorable pharmacokinetic profile is critical for any drug candidate.

  • Kinase Selectivity Profile: The detailed kinase selectivity data against a broader panel of kinases would provide a more complete picture of its off-target effects.

  • Structure-Activity Relationship (SAR): Information on the SAR of the chemical scaffold of this compound would guide the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

  • Synthesis: A detailed synthetic route for this compound has not been publicly disclosed.

References

V-11-0711: A Technical Guide to its Function as a Choline Kinase Alpha Inhibitor in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

V-11-0711 is a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (ChoKα), an enzyme frequently overexpressed in a wide range of human cancers and implicated in malignant transformation and progression. This technical guide provides an in-depth analysis of the function of this compound in cancer cells, moving beyond its catalytic inhibition to explore the critical non-catalytic scaffolding role of ChoKα in tumor cell survival. We present a comprehensive summary of its biochemical activity, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts targeting the cholinic pathway in oncology.

Introduction: The Role of Choline Kinase Alpha in Cancer

Choline kinase alpha (ChoKα) is a key enzyme in the Kennedy pathway, responsible for the phosphorylation of choline to phosphocholine (B91661) (PCho), a critical step in the synthesis of phosphatidylcholine (PtdCho), a major component of cell membranes.[1] Beyond its canonical role in lipid metabolism, ChoKα is recognized as a significant player in cancer biology. Its overexpression is correlated with tumor aggressiveness and poor prognosis in various cancers, including breast, lung, colon, and prostate cancer.[2]

The oncogenic properties of ChoKα have been attributed to both its catalytic activity, which leads to increased levels of the oncometabolite PCho, and more recently, to a non-catalytic scaffolding function that is crucial for cancer cell survival.[1] This dual functionality makes ChoKα an attractive target for cancer therapy.

This compound: A Selective Inhibitor of ChoKα Catalytic Activity

This compound is a highly potent and selective inhibitor of the catalytic activity of human ChoKα.[1] Its selectivity for ChoKα over the β-isoform and a panel of other kinases makes it a valuable tool for dissecting the specific roles of ChoKα's enzymatic function in cancer cells.

Biochemical Activity

This compound demonstrates nanomolar potency in inhibiting recombinant human ChoKα. The inhibitory activity of this compound is summarized in the table below.

TargetIC50 (nM)Reference
Human ChoKα20[1]
Human ChoKβ220[1]

Table 1: Biochemical Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against human choline kinase alpha (ChoKα) and beta (ChoKβ).

Cellular Effects: Catalytic Inhibition vs. Protein Depletion

The functional consequence of treating cancer cells with this compound is a significant reduction in intracellular PCho levels.[1] However, a pivotal study comparing the effects of this compound with siRNA-mediated knockdown of ChoKα in HeLa cervical cancer cells revealed a critical distinction in their cellular outcomes.

TreatmentEffect on PCho LevelsCellular OutcomeReference
This compoundReductionReversible Growth Arrest[1]
ChoKα siRNAReductionApoptosis[1]

Table 2: Differential Cellular Outcomes of Inhibiting ChoKα Function. This table compares the effects of the catalytic inhibitor this compound and siRNA-mediated protein depletion on phosphocholine (PCho) levels and the ultimate fate of HeLa cancer cells.

This differential outcome strongly suggests that while the catalytic activity of ChoKα is involved in cell proliferation, the protein itself has a non-catalytic, pro-survival scaffolding function that is independent of its enzymatic activity.[1]

Quantitative Data on Cellular Effects

The following table summarizes the quantitative effects of this compound and ChoKα siRNA on HeLa cells.

ParameterThis compound (10 µM)ChoKα siRNAControlReference
Sub-G0/G1 Phase (Apoptosis)2.3%22%-[1]
Cleaved PARP Positive (Apoptosis)0.4%34%-[1]

Table 3: Apoptosis Induction in HeLa Cells. This table presents the percentage of apoptotic cells, as measured by sub-G0/G1 DNA content and cleaved PARP staining, following treatment with this compound or ChoKα siRNA for 72 hours.

Treatment with this compound leads to a modest accumulation of cells in the G1 phase of the cell cycle, consistent with a slowdown in cell growth.[1]

Signaling Pathways Modulated by this compound

The primary and direct function of this compound is the inhibition of ChoKα's catalytic activity, leading to a decrease in PCho production. The downstream consequences of this inhibition on signaling are primarily related to the roles of PCho and phosphatidylcholine in cellular processes.

However, the more profound insight into cancer cell signaling comes from understanding the non-catalytic function of the ChoKα protein, which this compound does not directly target but helps to unveil.

The Kennedy Pathway and Downstream Lipid Signaling

By inhibiting the first committed step of the Kennedy pathway, this compound reduces the pool of PCho available for the synthesis of phosphatidylcholine and other downstream signaling lipids.

Kennedy_Pathway Choline Choline Choka ChoKα Choline->Choka V110711 This compound V110711->Choka PCho Phosphocholine Choka->PCho ATP→ADP PtdCho Phosphatidylcholine PCho->PtdCho CTP→CDP-Choline Signaling Downstream Signaling PtdCho->Signaling

Figure 1: Inhibition of the Kennedy Pathway by this compound.
Non-Catalytic Scaffolding Function of ChoKα

Evidence suggests that ChoKα acts as a scaffold protein, interacting with key oncogenic signaling molecules to promote cell survival. A crucial interaction has been identified between ChoKα, the Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[3]

Choka_Scaffolding cluster_membrane Plasma Membrane EGFR EGFR cSrc c-Src EGFR->cSrc Activation EGF EGF EGF->EGFR Choka ChoKα cSrc->Choka Interaction Survival Cell Survival (Anti-apoptotic signaling) Choka->Survival siRNA ChoKα siRNA siRNA->Choka Degradation

Figure 2: Proposed Non-Catalytic Scaffolding Role of ChoKα.

In this model, ChoKα, in a complex with activated EGFR and c-Src, contributes to pro-survival signaling pathways. Depletion of the ChoKα protein by siRNA disrupts this scaffolding function, leading to apoptosis. This compound, by only inhibiting the catalytic site, leaves the protein scaffold intact and thus does not induce cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Growth and Viability Assay (IncuCyte)

This protocol describes a real-time, automated method for assessing the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates

  • IncuCyte® Live-Cell Analysis System

Procedure:

  • Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 1,000-5,000 cells/well).

  • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the overnight medium and add 100 µL of the this compound or vehicle control solutions to the respective wells.

  • Place the plate in the IncuCyte® system.

  • Acquire phase-contrast images every 2-4 hours for the duration of the experiment (e.g., 72-144 hours).

  • Analyze the images using the IncuCyte® software to determine cell confluence over time. Plot confluence versus time to generate growth curves.

Cell_Growth_Workflow Start Seed Cells in 96-well Plate Adhere Adhere Overnight Start->Adhere Treat Treat with this compound or Vehicle Adhere->Treat Image Image in IncuCyte (every 2-4h) Treat->Image Analyze Analyze Confluence vs. Time Image->Analyze End Generate Growth Curves Analyze->End

Figure 3: Workflow for Cell Growth Assay using IncuCyte.
Apoptosis Assay (Flow Cytometry with Cleaved PARP Staining)

This protocol details the method for quantifying apoptosis by detecting the cleaved form of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Materials:

  • HeLa cells

  • This compound or ChoKα siRNA

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-cleaved PARP

  • Secondary antibody: FITC-conjugated anti-rabbit IgG

  • Propidium Iodide (PI) solution with RNase A

  • Flow cytometer

Procedure:

  • Treat HeLa cells with this compound, ChoKα siRNA, or vehicle control for 72 hours.

  • Harvest cells, including any floating cells in the medium.

  • Wash cells with cold PBS and fix with Fixation Buffer for 15 minutes at room temperature.

  • Wash cells with PBS and permeabilize with Permeabilization Buffer for 10 minutes on ice.

  • Block non-specific antibody binding with Blocking Buffer for 30 minutes.

  • Incubate cells with the primary anti-cleaved PARP antibody for 1 hour at room temperature.

  • Wash cells and incubate with the FITC-conjugated secondary antibody for 30 minutes in the dark.

  • Wash cells and resuspend in PI/RNase A solution.

  • Analyze the cells by flow cytometry, detecting FITC fluorescence (cleaved PARP) and PI fluorescence (DNA content).

Conclusion and Future Directions

This compound is a critical research tool for understanding the multifaceted role of ChoKα in cancer. Its ability to selectively inhibit the catalytic function of ChoKα has been instrumental in uncovering the non-catalytic, pro-survival scaffolding function of the ChoKα protein. This finding has significant implications for drug development, suggesting that therapeutic strategies aimed at disrupting the ChoKα protein scaffold, in addition to inhibiting its catalytic activity, may be more effective in inducing cancer cell death.

Future research should focus on:

  • Identifying the full interactome of the ChoKα scaffolding complex to uncover novel therapeutic targets.

  • Developing dual-function inhibitors that target both the catalytic and scaffolding functions of ChoKα.

  • Evaluating the efficacy of this compound and other ChoKα inhibitors in combination with therapies that target the downstream effectors of the ChoKα scaffolding pathway.

By providing a deeper understanding of the mechanisms of action of compounds like this compound, we can pave the way for more effective and targeted cancer therapies.

References

V-11-0711: A Technical Guide to its Effects on Phosphocholine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of V-11-0711, a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα), on cellular phosphocholine (B91661) (PCho) levels. The information presented herein is curated for researchers, scientists, and drug development professionals investigating cancer metabolism and the therapeutic potential of ChoKα inhibition.

Core Concept: Inhibition of Phosphocholine Synthesis

This compound exerts its effects by targeting choline kinase alpha (ChoKα), the primary enzyme responsible for the phosphorylation of choline to produce phosphocholine.[1][2] This reaction is a critical step in the Kennedy pathway, the main route for the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes. In many cancer cells, ChoKα is overexpressed, leading to elevated PCho levels, which are associated with increased cell proliferation and malignancy. By inhibiting ChoKα, this compound effectively reduces the intracellular pool of phosphocholine, thereby impacting membrane biosynthesis and cellular signaling pathways.

Quantitative Effects of this compound on Phosphocholine Levels

This compound has been demonstrated to be a highly potent inhibitor of recombinant human ChoKα with an in vitro IC50 of 20 nM.[1] In cellular assays, this compound effectively reduces phosphocholine levels in a concentration-dependent manner.

A key study utilizing the human cervical cancer cell line, HeLa, reported a substantial reduction in phosphocholine levels upon treatment with this compound. The half-maximal inhibitory concentration (IC50) for the reduction of phosphocholine in HeLa cells was determined to be less than 1 µM.[1]

Table 1: Quantitative Impact of this compound on Phosphocholine Levels in HeLa Cells

TreatmentConcentrationEffect on Phosphocholine LevelsReference
This compound< 1 µMIC50 for reduction[1]
This compoundNot SpecifiedSubstantial reduction[1][2]
ChoKα siRNANot ApplicableSubstantial reduction[1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of this compound's effects on phosphocholine levels.

Cell Culture and Treatment
  • Cell Line: HeLa (human cervical cancer) cells are a commonly used model.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). For experiments, cells are seeded and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The treatment duration can vary depending on the experimental endpoint, but a 24-hour incubation is common for assessing changes in metabolite levels.

Quantification of Intracellular Phosphocholine

A robust method for the quantification of phosphocholine in cell extracts is crucial for evaluating the efficacy of ChoKα inhibitors. While the primary study on this compound does not specify the exact method used in the snippet, hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry (HILIC-LC-MS/MS) is a highly sensitive and specific method for this purpose.

a. Metabolite Extraction

  • After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

  • Quench metabolism and extract metabolites by adding a cold extraction solvent mixture, such as chloroform:methanol:water (1:2:0.8, v/v/v).

  • Scrape the cells and collect the cell lysate.

  • Vortex the lysate vigorously and incubate on ice for 10-15 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the metabolites for analysis.

b. HILIC-LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A HILIC column is used to separate polar metabolites like phosphocholine.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically employed.

  • Mass Spectrometry Detection:

    • Ionization: Positive ion electrospray ionization (ESI+) is used.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. The transition specific for phosphocholine (e.g., m/z 184 → 125) is monitored.

  • Quantification:

    • A standard curve is generated using known concentrations of a phosphocholine standard.

    • The peak area of phosphocholine in the samples is compared to the standard curve to determine its concentration.

    • Results are typically normalized to the total protein content or cell number of the corresponding sample.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its impact on phosphocholine levels.

V11_0711_Mechanism cluster_cell Cancer Cell Choline Choline ChoKα ChoKα Choline->ChoKα Substrate Phosphocholine Phosphocholine ChoKα->Phosphocholine Catalyzes Downstream Effects Membrane Synthesis, Cell Proliferation, Signaling Phosphocholine->Downstream Effects Leads to V11_0711 This compound V11_0711->ChoKα Inhibits

Caption: Mechanism of this compound action on the choline kinase pathway.

Experimental_Workflow Cell_Culture 1. HeLa Cell Culture Treatment 2. Treatment with this compound (or Vehicle Control) Cell_Culture->Treatment Extraction 3. Metabolite Extraction Treatment->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Quantification 5. Phosphocholine Quantification Analysis->Quantification Data_Analysis 6. Data Analysis and IC50 Determination Quantification->Data_Analysis

Caption: Workflow for phosphocholine quantification after this compound treatment.

References

Preliminary Efficacy of V-11-0711: A Selective Choline Kinase Alpha Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy and mechanism of action of V-11-0711, a novel, potent, and selective inhibitor of choline (B1196258) kinase alpha (ChoKα). The data presented herein is based on foundational preclinical studies aimed at elucidating the compound's therapeutic potential by differentiating the catalytic and non-catalytic roles of its target, ChoKα, in cancer cell survival.

Executive Summary

This compound is a small molecule inhibitor of ChoKα with high potency and selectivity.[1][2][3] It has been instrumental in demonstrating that the catalytic activity of ChoKα can be decoupled from the protein's essential, non-catalytic scaffolding role in cancer cell survival.[2][3] In cellular assays, this compound effectively reduces phosphocholine (B91661) (PCho) levels, leading to a reversible growth arrest in cancer cell lines, contrasting with the apoptotic cell death induced by siRNA-mediated knockdown of the ChoKα protein.[2][3] These findings suggest a nuanced approach to targeting ChoKα in oncology, where inhibiting its enzymatic function alone may not be sufficient to induce cancer cell death.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 Value
Recombinant Human ChoKαEnzymatic Assay20 nM
Recombinant Human ChoKβEnzymatic Assay220 nM
HeLa Cells (PCho levels)Cellular Assay<1 µM

This table summarizes the inhibitory concentration (IC50) of this compound against its primary target ChoKα and its isoform ChoKβ, as well as its effect on phosphocholine (PCho) levels in a cellular context.[2]

Table 2: Cellular Effects of this compound vs. ChoKα siRNA in HeLa Cells

TreatmentPhenotypeSub G0/1 Phase Cells (%)Cleaved PARP Positive Cells (%)
This compoundReversible Growth Arrest2.3%0.4%
ChoKα siRNAApoptosis (Cell Death)22%34%

This table compares the phenotypic outcomes and apoptotic markers in HeLa cells following treatment with this compound versus siRNA-mediated knockdown of ChoKα.[2]

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting the catalytic activity of ChoKα, an enzyme that catalyzes the formation of phosphocholine (PCho) from choline and ATP. PCho is a critical precursor in the synthesis of phosphatidylcholine, a major component of cell membranes essential for cell growth and proliferation.[2][3] The studies with this compound have been pivotal in exploring the hypothesis that ChoKα also possesses a non-catalytic, pro-survival scaffolding function.

V-11-0711_Mechanism_of_Action cluster_pathway Phosphatidylcholine Synthesis Pathway Choline Choline ChoK_alpha ChoKα (Enzyme) Choline->ChoK_alpha ATP ATP ATP->ChoK_alpha PCho Phosphocholine (PCho) ChoK_alpha->PCho Catalytic Activity Membrane Phospholipid Synthesis (Cell Membranes) PCho->Membrane Growth Cell Growth & Proliferation Membrane->Growth V110711 This compound V110711->ChoK_alpha Inhibition

Caption: this compound inhibits the catalytic activity of ChoKα.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Recombinant Kinase Inhibition Assay
  • Objective: To determine the IC50 of this compound on recombinant human ChoKα and ChoKβ.

  • Procedure: The inhibitory activity of this compound was assessed against recombinant human ChoKα and ChoKβ. The assay was performed using a standard enzymatic reaction with choline and ATP as substrates. The production of phosphocholine was measured at various concentrations of this compound to determine the concentration that results in 50% inhibition (IC50).

  • Kinase Selectivity Profiling: this compound was tested for selectivity against a panel of 50 other kinases at a concentration of 2 µM to assess off-target effects.[2]

Cellular Phosphocholine (PCho) Level Assessment
  • Objective: To measure the effect of this compound on PCho levels in intact cells.

  • Cell Line: HeLa cells.

  • Procedure: HeLa cells were treated with varying concentrations of this compound. Following treatment, cells were harvested, and metabolites were extracted. The levels of phosphocholine were quantified using a relevant analytical method (e.g., mass spectrometry or nuclear magnetic resonance). The data was used to calculate the cellular IC50 for PCho reduction.[2]

Cell Viability and Apoptosis Assays
  • Objective: To compare the effects of this compound and ChoKα siRNA on cell survival and apoptosis.

  • Cell Line: HeLa cells.

  • Treatments:

    • This compound at a specified concentration.

    • ChoKα-specific small interfering RNA (siRNA) to deplete the ChoKα protein.

    • Control (e.g., vehicle or non-targeting siRNA).

  • Procedures:

    • Cell Growth: Cell proliferation was monitored over time (e.g., 72 hours) using a standard cell counting method. For washout experiments, the compound was removed, and cell growth was monitored to assess reversibility.[2]

    • Apoptosis Analysis: Apoptosis was quantified by flow cytometry. Cells were stained to measure the proportion of cells in the sub-G0/G1 phase of the cell cycle and for the presence of cleaved poly(ADP-ribose)polymerase (PARP), a marker of apoptosis.[2]

Experimental Workflow Visualization

The following diagram illustrates the workflow used to compare the effects of this compound and ChoKα siRNA on HeLa cells.

Experimental_Workflow cluster_treatments Parallel Treatments cluster_assays Downstream Assays cluster_outcomes Observed Outcomes start Start: HeLa Cell Culture treatment_A Treatment A: This compound start->treatment_A treatment_B Treatment B: ChoKα siRNA start->treatment_B assay_pcho PCho Level Quantification treatment_A->assay_pcho assay_growth Cell Growth & Viability Assay treatment_A->assay_growth assay_apoptosis Apoptosis Analysis (FACS for Cleaved PARP) treatment_A->assay_apoptosis treatment_B->assay_pcho treatment_B->assay_growth treatment_B->assay_apoptosis outcome_A Reversible Growth Arrest assay_growth->outcome_A From this compound outcome_B Apoptotic Cell Death assay_growth->outcome_B From siRNA assay_apoptosis->outcome_A From this compound assay_apoptosis->outcome_B From siRNA

Caption: Workflow comparing this compound and siRNA effects.

Conclusion and Future Directions

The preliminary studies on this compound have provided critical insights into the dual roles of ChoKα in cancer biology. By selectively inhibiting the enzyme's catalytic function without depleting the protein itself, this compound has demonstrated that catalytic inhibition alone results in cytostatic, rather than cytotoxic, effects in the cancer cell lines tested.[2] This suggests that the ChoKα protein's scaffolding function is crucial for cancer cell survival.

Future research should focus on:

  • In vivo efficacy studies of this compound in relevant xenograft models to assess its anti-tumor activity.

  • Combination studies of this compound with agents that disrupt protein-protein interactions to target the scaffolding function of ChoKα.

  • Further elucidation of the specific protein interactions involved in the non-catalytic, pro-survival role of ChoKα.

These investigations will be essential in fully defining the therapeutic potential of targeting ChoKα and the clinical development path for compounds like this compound.

References

Methodological & Application

Application Notes and Protocols for V-11-0711: In Vivo Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, publicly available research has not detailed the in vivo dosage, administration, and pharmacokinetics of V-11-0711. The following application notes and protocols are based on preclinical studies of other potent and selective Choline (B1196258) Kinase Alpha (ChoKα) inhibitors, such as RSM-932A (TCD-717) and MN58b. These protocols should serve as a starting point for researchers, with the understanding that specific parameters will require optimization for this compound.

Introduction

This compound is a potent and selective inhibitor of Choline Kinase Alpha (ChoKα), an enzyme overexpressed in various cancers and a key player in cell proliferation and transformation.[1] In vitro studies have demonstrated that this compound induces a reversible growth arrest in cancer cells, suggesting a different mechanism from siRNA-mediated ChoKα knockdown which leads to apoptosis.[2] This highlights a potential non-catalytic, scaffolding role for the ChoKα protein in cancer cell survival.[2] While in vivo data for this compound is not yet available, studies with other ChoKα inhibitors provide a framework for designing preclinical animal studies to evaluate its anti-tumor efficacy.

Mechanism of Action: The Choline Kinase Alpha Pathway

Choline Kinase Alpha is the initial enzyme in the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine (PtdCho), a major component of cell membranes. ChoKα catalyzes the phosphorylation of choline to phosphocholine (B91661) (PCho). In cancer cells, the upregulation of ChoKα leads to increased levels of PCho, which acts as a mitogenic second messenger, promoting cell growth and proliferation.[3][4] By inhibiting ChoKα, this compound is expected to decrease PCho levels, thereby disrupting membrane biosynthesis and proliferative signaling, ultimately leading to an anti-tumor effect.

ChoK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PtdCho Phosphatidylcholine (Membrane Component) Choline Choline ChoKα Choline Kinase α Choline->ChoKα Substrate PCho Phosphocholine ChoKα->PCho Catalyzes V11_0711 This compound V11_0711->ChoKα Inhibits Kennedy_Pathway Kennedy Pathway (subsequent steps) PCho->Kennedy_Pathway Proliferation Cell Proliferation & Survival PCho->Proliferation Promotes Kennedy_Pathway->PtdCho

Figure 1. Simplified signaling pathway of Choline Kinase α (ChoKα) and the inhibitory action of this compound.

In Vivo Efficacy Studies: Representative Protocols

The following protocols are based on preclinical xenograft models used to evaluate other ChoKα inhibitors. These serve as a robust starting point for designing in vivo studies with this compound.

General Experimental Workflow for Xenograft Studies

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., HT-29, DLD-1, SW620) Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (Vehicle, this compound, Positive Control) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint

Figure 2. General experimental workflow for in vivo efficacy studies using a xenograft mouse model.

Protocol 1: Single Agent Efficacy in a Human Colon Cancer Xenograft Model

This protocol is adapted from studies on ChoKα inhibitors like RSM-932A and MN58b in colorectal cancer models.[5]

1. Cell Lines and Culture:

  • Human colorectal carcinoma cell lines (e.g., DLD-1, SW620, HT-29) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.

2. Animal Model:

  • Female athymic nude mice (4-6 weeks old) are used.

  • 5 x 10^6 cells in 100 µL of sterile PBS are injected subcutaneously into the flank of each mouse.

3. Tumor Growth and Treatment Initiation:

  • Tumors are allowed to grow until they reach a volume of approximately 150-200 mm³.

  • Tumor volume is calculated using the formula: (length x width²) / 2.

  • Mice are then randomized into treatment and control groups (n=8-10 mice per group).

4. Drug Preparation and Administration:

  • This compound Formulation: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute further in a vehicle appropriate for in vivo administration (e.g., saline, corn oil, or a solution of 0.5% hydroxypropyl methylcellulose/0.1% Tween 80). The final concentration of DMSO should be less than 5%.

  • Dosage and Administration: Based on other ChoKα inhibitors, a starting dose range could be 2-10 mg/kg.[5] Administer the drug via intraperitoneal (i.p.) injection.

  • Treatment Schedule: A common schedule is administration three times a week for 3-4 weeks.[5][6]

5. Monitoring and Endpoints:

  • Monitor tumor volume and body weight 2-3 times per week.

  • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

  • At the endpoint, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Combination Therapy with 5-Fluorouracil (5-FU)

This protocol is based on studies showing synergistic effects between ChoKα inhibitors and 5-FU.[5]

1. & 2. Cell Lines, Culture, and Animal Model:

  • Follow steps 1 and 2 from Protocol 1.

3. Tumor Growth and Randomization:

  • Once tumors reach the desired volume, randomize mice into four groups:

    • Vehicle control

    • This compound alone

    • 5-FU alone

    • This compound and 5-FU combination

4. Drug Administration:

  • This compound: Administer at a dose determined from single-agent studies (e.g., 2 mg/kg, i.p., three times a week).[5]

  • 5-FU: A typical dose is 40 mg/kg, administered i.p. twice a week.[5]

  • When administered on the same day, allow a few hours between the injections of the two drugs.

5. Monitoring and Endpoints:

  • Follow the same monitoring and endpoint procedures as in Protocol 1.

Quantitative Data from In Vivo Studies of Analogous ChoKα Inhibitors

The following tables summarize in vivo data for other ChoKα inhibitors, which can guide dose selection and expected outcomes for this compound studies.

Table 1: Single Agent In Vivo Efficacy of ChoKα Inhibitors

CompoundCancer ModelDoseAdministration RouteDosing ScheduleTumor Growth Inhibition (%)Reference
RSM-932AHT-29 Colon Xenograft7.5 mg/kgIntraperitoneal (i.p.)Once a week for 3 weeks~69%[7]
RSM-932AHT-29 Colon Xenograft3 mg/kgIntraperitoneal (i.p.)3 times a week for 4 weeksNot specified[6]
RSM-932AHT-29 Colon Xenograft3 mg/kgIntravenous (i.v.)3 times a week for 4 weeksNot specified[6]
EB-3DE0771 Breast Cancer (syngeneic)Not specifiedNot specifiedNot specifiedSignificant reduction[8]

Table 2: Combination Therapy of ChoKα Inhibitors with 5-FU in Colon Cancer Xenografts

ChoKα Inhibitor5-FU DoseChoKα Inhibitor DoseAdministration RouteDosing ScheduleTumor ModelOutcomeReference
MN58b40 mg/kg2 mg/kgIntraperitoneal (i.p.)5-FU: 2x/week; MN58b: 3x/weekDLD-1Synergistic tumor growth inhibition[5]
TCD-717 (RSM-932A)40 mg/kg2 mg/kgIntraperitoneal (i.p.)5-FU: 2x/week; TCD-717: 3x/weekDLD-1 & SW620Synergistic tumor growth inhibition[5]

Pharmacokinetic Studies

While no pharmacokinetic data exists for this compound, a general protocol for conducting such studies in mice is provided below.

Protocol 3: Murine Pharmacokinetic Study

1. Animal Model and Drug Administration:

  • Use healthy mice (e.g., C57BL/6 or BALB/c).

  • Administer this compound at a specific dose via the intended clinical route (e.g., intravenous bolus and oral gavage to determine bioavailability).

2. Blood Sampling:

  • Collect serial blood samples from the same mouse at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via submandibular or saphenous vein bleeding.[9]

  • A terminal cardiac puncture can be used for the final time point.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

3. Plasma Processing and Analysis:

  • Centrifuge blood samples to separate plasma.

  • Store plasma at -80°C until analysis.

  • Quantify the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.

4. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters, including:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the concentration-time curve)

    • t1/2 (Half-life)

    • Clearance (CL)

    • Volume of distribution (Vd)

This comprehensive approach, leveraging data from analogous compounds, will enable researchers to design and execute robust in vivo studies to evaluate the therapeutic potential of this compound.

References

Application of V-11-0711 in Apoptosis Studies: A Tool to Differentiate Catalytic and Non-Catalytic Functions of Choline Kinase Alpha

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-11-0711 is a potent and selective small-molecule inhibitor of Choline (B1196258) Kinase alpha (ChoKα), a key enzyme in the Kennedy pathway responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.[1] Upregulation of ChoKα is a hallmark of many cancers, making it an attractive therapeutic target.[1] While the depletion of the ChoKα protein is known to induce apoptosis in cancer cells, studies utilizing this compound have revealed a more nuanced role for ChoKα in cell survival. This application note details the use of this compound to investigate the differential effects of inhibiting ChoKα's catalytic activity versus depleting the entire protein, thereby providing a powerful tool to dissect its catalytic and non-catalytic (scaffolding) functions in apoptosis and cell proliferation.

Principle of Application

The primary application of this compound in the context of apoptosis is to serve as a comparator to methods that eliminate the ChoKα protein, such as small interfering RNA (siRNA). This compound selectively inhibits the ATP-dependent phosphorylation of choline to phosphocholine (B91661) without degrading the ChoKα protein itself.[1] In contrast, siRNA targets the ChoKα mRNA for degradation, leading to a loss of the entire protein. By comparing the cellular phenotypes resulting from these two approaches, researchers can distinguish between effects mediated by the loss of ChoKα's enzymatic activity and those dependent on the physical presence of the protein, which may act as a scaffold for signaling complexes.[1][2]

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueSource
TargetCholine Kinase alpha (ChoKα)[1]
IC50 (Enzymatic Assay)20 nM[1][3]
IC50 (PCho Production in HeLa Cells)< 1 µM[1]
Table 2: Differential Effects of this compound and ChoKα siRNA on HeLa Cells
ParameterThis compound TreatmentChoKα siRNA TreatmentSource
Cellular OutcomeReversible Growth ArrestApoptosis[1]
Sub G0/G1 Population2.3%Significantly Increased[1]
Cleaved PARP Positive Cells0.4%Significantly Increased[1]
Phosphocholine (PCho) LevelsSubstantially ReducedSubstantially Reduced[1]

Note: this compound was reported to be ineffective at inducing cell death in three additional cancer cell lines.[1]

Signaling Pathways and Experimental Workflows

Diagram 1: Differentiating Catalytic vs. Scaffolding Functions of ChoKα

Differential Cellular Outcomes of ChoKα Targeting cluster_0 This compound (Catalytic Inhibition) cluster_1 siRNA (Protein Depletion) This compound This compound ChoKα Protein (Present) ChoKα Protein (Present) This compound->ChoKα Protein (Present) Inhibits Catalytic Activity Blocked Catalytic Activity Blocked ChoKα Protein (Present)->Catalytic Activity Blocked Scaffolding Function Intact Scaffolding Function Intact ChoKα Protein (Present)->Scaffolding Function Intact Growth Arrest Growth Arrest Catalytic Activity Blocked->Growth Arrest siRNA siRNA ChoKα Protein (Absent) ChoKα Protein (Absent) siRNA->ChoKα Protein (Absent) Depletes Catalytic Activity Absent Catalytic Activity Absent ChoKα Protein (Absent)->Catalytic Activity Absent Scaffolding Function Absent Scaffolding Function Absent ChoKα Protein (Absent)->Scaffolding Function Absent Apoptosis Apoptosis Scaffolding Function Absent->Apoptosis ChoKα as a Signaling Scaffold EGFR EGFR c-Src c-Src EGFR->c-Src ChoKα ChoKα c-Src->ChoKα interacts with (SH3 domain) ChoKα->EGFR associates with PI3K/Akt Pathway PI3K/Akt Pathway ChoKα->PI3K/Akt Pathway promotes Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Choline Choline PCho PCho Choline->PCho ChoKα (catalytic) This compound This compound This compound->PCho inhibits

References

Application Notes and Protocols for V-11-0711-Induced Reversible Growth Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-11-0711 is a potent and selective small molecule inhibitor of Choline (B1196258) Kinase α (ChoKα), a key enzyme in the phosphatidylcholine biosynthesis pathway.[1][2] Dysregulation of ChoKα activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Notably, inhibition of ChoKα's catalytic activity by this compound has been demonstrated to induce a reversible growth arrest in cancer cells, offering a valuable tool for cell cycle synchronization and for studying the non-catalytic roles of ChoKα in cell survival.[1][2] In contrast to the apoptotic effects observed with siRNA-mediated depletion of the ChoKα protein, this compound treatment leads to a cytostatic effect, highlighting a unique mechanism of action.[1][2]

These application notes provide a detailed overview of the use of this compound to induce reversible growth arrest, including its mechanism of action, protocols for cell treatment and washout, and methods for analyzing its effects on the cell cycle.

Mechanism of Action

This compound selectively inhibits the catalytic activity of ChoKα, which is responsible for the phosphorylation of choline to phosphocholine (B91661), a critical step in the de novo synthesis of phosphatidylcholine. This inhibition leads to a reduction in intracellular phosphocholine levels.[1][2] The reversible growth arrest induced by this compound is characterized by an accumulation of cells in the G1 phase of the cell cycle.[1] This suggests that the catalytic activity of ChoKα is essential for the G1 to S phase transition. The reversibility of this growth arrest, observed upon removal of the compound, indicates that this compound does not induce terminal cell fate decisions such as apoptosis at concentrations effective for cytostasis.[1][2]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
IC₅₀ (ChoKα)20 nMRecombinant Human[1]
EffectReversible Growth ArrestHeLa[1][2]
Cell Cycle TrendG1 AccumulationHeLa[1]

Note: Specific quantitative data on the percentage of cells in each phase of the cell cycle (G1, S, G2/M) following this compound treatment at concentrations that induce reversible growth arrest are not available in the public domain abstracts. Access to the full research publication is required for this detailed information.

Experimental Protocols

Protocol 1: Induction of Reversible Growth Arrest in HeLa Cells

This protocol describes the treatment of HeLa cells with this compound to induce a reversible growth arrest.

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HeLa cells in a cell culture plate or flask at a density that will allow for logarithmic growth during the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare working concentrations of this compound in complete growth medium from the stock solution. It is recommended to perform a dose-response curve to determine the optimal concentration for growth arrest without inducing significant cell death in your specific experimental setup. Based on the literature, concentrations that inhibit phosphocholine production and cell growth without causing apoptosis should be used.

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent as the this compound treatment).

  • Incubation: Incubate the cells for the desired duration (e.g., 72 hours for the washout experiment).

  • Washout Procedure (for reversibility assessment):

    • After the 72-hour incubation, aspirate the medium containing this compound.

    • Wash the cells twice with sterile PBS to remove any residual compound.

    • Add fresh, pre-warmed complete growth medium without this compound.

  • Recovery: Return the cells to the incubator and monitor for resumption of growth. Cell proliferation can be assessed at various time points post-washout (e.g., 24, 48, 72 hours) using a cell counting method or a proliferation assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • This compound-treated and control HeLa cells (from Protocol 1)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete growth medium to neutralize the trypsin and collect the cells in a centrifuge tube.

  • Cell Fixation:

    • Centrifuge the cell suspension to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in cold PBS.

    • While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing RNase A and propidium iodide.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

V11_0711_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Choline Choline ChoKα ChoKα Choline->ChoKα substrate Phosphocholine Phosphocholine ChoKα->Phosphocholine catalysis This compound This compound This compound->ChoKα inhibition Phosphatidylcholine_Synthesis Phosphatidylcholine Synthesis Phosphocholine->Phosphatidylcholine_Synthesis Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) Phosphatidylcholine_Synthesis->Cell_Cycle_Progression

Caption: this compound inhibits ChoKα, blocking phosphocholine synthesis and arresting the cell cycle.

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_reversibility Reversibility Assessment A Seed HeLa Cells B Treat with this compound (or vehicle control) A->B C Incubate (e.g., 72h) B->C D Harvest Cells C->D G Washout this compound C->G E Fix and Stain with PI D->E F Analyze by Flow Cytometry E->F H Add Fresh Medium G->H I Monitor Cell Growth H->I

Caption: Workflow for inducing and analyzing reversible growth arrest with this compound.

References

Application Notes and Protocols: Investigating the Scaffolding Function of Choline Kinase Alpha (ChoKα) with V-11-0711

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) Kinase Alpha (ChoKα) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.[1] Beyond its well-established catalytic role, emerging evidence has illuminated a non-catalytic scaffolding function for ChoKα in cancer cell survival and signaling.[2][3] This scaffolding function involves direct protein-protein interactions that facilitate the assembly of signaling complexes, thereby promoting oncogenic pathways.

The small molecule inhibitor V-11-0711 is a potent and selective inhibitor of ChoKα's catalytic activity.[2][4] This characteristic makes this compound an invaluable tool for dissecting the catalytic versus non-catalytic functions of ChoKα. By comparing the cellular effects of this compound, which solely inhibits the enzyme's catalytic function, with techniques like siRNA-mediated knockdown that eliminate the entire protein (both catalytic and scaffolding functions), researchers can specifically investigate the contributions of ChoKα's scaffolding role.[2][3]

These application notes provide detailed protocols for utilizing this compound in conjunction with other molecular biology techniques to study the scaffolding function of ChoKα.

Data Presentation

The following tables summarize key quantitative data from studies investigating the differential effects of inhibiting ChoKα's catalytic activity versus depleting the entire protein.

Table 1: this compound Inhibitor Profile

CompoundTargetIC50Cell LineReference
This compoundChoKα20 nMRecombinant Human[2]
This compoundChoKβ220 nMRecombinant Human[2]

Table 2: Differential Effects of this compound and ChoKα siRNA on HeLa Cells

TreatmentEffect on Cell GrowthApoptosis (Sub G0/G1 Phase)Cleaved PARP Positive CellsReference
This compoundReversible growth arrestNo significant increaseNo significant increase[3]
ChoKα siRNACell death22%34%[3]

Signaling Pathways and Experimental Workflows

To effectively study the scaffolding function of ChoKα, it is crucial to understand the signaling pathways it modulates and the experimental approaches to probe these interactions.

ChoKα Scaffolding in EGFR/c-Src Signaling

ChoKα has been shown to interact with key oncogenic proteins like the Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase c-Src.[4][5] In this context, ChoKα acts as a scaffold, bringing these signaling partners into proximity to facilitate downstream signaling that promotes cell proliferation.[4]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR cSrc c-Src EGFR->cSrc Activates PI3K PI3K EGFR->PI3K Activates ChoKa_mem ChoKα cSrc->ChoKa_mem Phosphorylates ChoKa_mem->EGFR Stabilizes Interaction ChoKa_cyto ChoKα ChoKa_cyto->ChoKa_mem Translocates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation AKT->Proliferation Promotes EGF EGF EGF->EGFR Binds

Caption: ChoKα as a scaffold in the EGFR/c-Src signaling pathway.

Experimental Workflow: Differentiating Catalytic and Scaffolding Functions

The following workflow outlines the key experimental steps to distinguish between the catalytic and scaffolding roles of ChoKα using this compound and siRNA.

cluster_setup Experimental Setup cluster_analysis Analysis HeLa HeLa Cells V110711 This compound Treatment HeLa->V110711 siRNA ChoKα siRNA Transfection HeLa->siRNA Viability Cell Viability Assay (e.g., MTT) V110711->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) V110711->Apoptosis CoIP Co-Immunoprecipitation V110711->CoIP PLA Proximity Ligation Assay V110711->PLA siRNA->Viability siRNA->Apoptosis siRNA->CoIP siRNA->PLA Control Control (Vehicle/Scrambled siRNA) Control->Viability Control->Apoptosis Control->CoIP Control->PLA Heela Heela Heela->Control

Caption: Workflow to study ChoKα's scaffolding vs. catalytic function.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HeLa (human cervical cancer) cells are a suitable model system.[3]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-10 µM). Treat cells for the desired duration (e.g., 24, 48, 72 hours).

  • siRNA Transfection:

    • One day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

    • For each well, dilute ChoKα-specific siRNA and a non-targeting control siRNA in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells.

    • Incubate the cells for 24-72 hours before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

  • Seed HeLa cells in a 96-well plate and treat with this compound, ChoKα siRNA, or respective controls.

  • At the end of the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treat HeLa cells in 6-well plates as described above.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

Co-Immunoprecipitation (Co-IP)

This technique is used to identify protein-protein interactions.

  • Lyse treated cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.

  • Incubate the pre-cleared lysates with an antibody specific for ChoKα or a potential interaction partner (e.g., EGFR) overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.

Proximity Ligation Assay (PLA)

PLA allows for the in situ visualization of protein-protein interactions.

  • Grow and treat cells on coverslips.

  • Fix and permeabilize the cells.

  • Incubate with primary antibodies raised in different species against the two proteins of interest (e.g., rabbit anti-ChoKα and mouse anti-EGFR).

  • Incubate with PLA probes, which are secondary antibodies conjugated to oligonucleotides.

  • Ligate the oligonucleotides to form a circular DNA template if the proteins are in close proximity (<40 nm).

  • Amplify the circular DNA template via rolling circle amplification.

  • Detect the amplified DNA with fluorescently labeled oligonucleotides.

  • Visualize the interaction as distinct fluorescent spots using a fluorescence microscope.

Interpreting the Results

  • Differential Phenotypes: A key finding to support the scaffolding function of ChoKα is the observation of different cellular outcomes between this compound treatment and siRNA knockdown. For instance, if this compound induces cytostasis (growth arrest) while siRNA-mediated depletion of ChoKα leads to apoptosis, it suggests that the physical presence of the ChoKα protein, independent of its catalytic activity, is crucial for cell survival.[3]

  • Protein-Protein Interactions: Co-IP and PLA experiments can provide direct evidence of ChoKα's role as a scaffold. The detection of ChoKα in a complex with signaling proteins like EGFR and c-Src, and the potential modulation of these interactions by this compound or upon growth factor stimulation, would strongly support its scaffolding function.[4] In prostate cancer, ChoKα has also been identified as a chaperone for the androgen receptor, further highlighting its non-catalytic roles.[6][7]

  • Signaling Pathway Modulation: Investigating the phosphorylation status and activity of downstream effectors in pathways like the PI3K/AKT pathway can reveal the functional consequences of ChoKα scaffolding.[1][8] A reduction in AKT phosphorylation upon ChoKα knockdown, but not with this compound treatment, would indicate that the scaffolding function of ChoKα is necessary for the activation of this pro-survival pathway.

By employing the selective inhibitor this compound in concert with protein depletion techniques and detailed molecular analyses, researchers can effectively elucidate the non-catalytic, scaffolding functions of ChoKα, providing valuable insights into its role in cancer biology and its potential as a therapeutic target.

References

Troubleshooting & Optimization

V-11-0711 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for V-11-0711, a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that selectively targets choline kinase alpha (ChoKα), a key enzyme in the Kennedy pathway responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.[1] By inhibiting ChoKα, this compound disrupts the production of phosphocholine, which can lead to a reversible growth arrest in cancer cells.[1] It shows significantly less activity against the ChoKβ isoform.[1]

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q3: How should I store the solid compound and stock solutions of this compound?

Proper storage is crucial to maintain the integrity of this compound. Follow these guidelines to ensure its stability:

  • Solid Compound: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).[2]

  • Stock Solutions: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C, where they can be stable for up to one year.[2] For short-term use, stock solutions can be kept at 4°C for up to one week.[2]

Q4: Is this compound available in a salt form?

Yes, this compound is commonly supplied as a hydrochloride (HCl) salt. This salt form improves the handling characteristics of the compound, as the free base form is a glue-like semisolid. The HCl salt is a solid powder, making it easier to weigh and dissolve.

Solubility and Solution Preparation

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility properties.

SolventSolubilityNotes
DMSO SolubleRecommended for preparing high-concentration stock solutions.
Water Insoluble
Ethanol Soluble (in theory)Practical solubility may be limited.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-warm: Allow the vial of solid this compound HCl to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound HCl powder. The molecular weight of this compound HCl is 458.03 g/mol .

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound HCl, you would add 218.3 µL of DMSO.

  • Mixing: Vortex the solution gently until the compound is completely dissolved. Sonication or gentle warming can be used to aid dissolution if necessary.[2]

  • Storage: Aliquot the stock solution into low-protein-binding microcentrifuge tubes and store at -80°C.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Compound Precipitation in Cell Culture Media

Question: I observed precipitation after diluting my DMSO stock solution of this compound into my aqueous cell culture medium. What should I do?

Possible Causes:

  • Low Aqueous Solubility: this compound has poor solubility in aqueous solutions. The final concentration in your medium may have exceeded its solubility limit.

  • High Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations in the culture medium can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.

Solutions:

  • Optimize Final Concentration: Perform a serial dilution of your stock solution to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

  • Increase Solubilizing Agents (for in vivo studies): For animal experiments, a common formulation to improve solubility is a mixture of solvents. A general formula that can be adapted is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[2] The components should be added sequentially, ensuring complete dissolution at each step.[2]

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your culture medium immediately before each experiment.

G cluster_troubleshooting Troubleshooting Workflow: Compound Precipitation start Precipitation Observed in Cell Culture Medium check_solubility Is the final concentration too high? start->check_solubility check_dmso Is the final DMSO concentration > 0.5%? check_solubility->check_dmso No lower_conc Lower the final concentration of this compound check_solubility->lower_conc Yes adjust_dmso Reduce the final DMSO concentration check_dmso->adjust_dmso Yes use_cosolvents For in vivo, consider co-solvent formulation (e.g., PEG300, Tween-80) check_dmso->use_cosolvents No end_solution Solution Stable lower_conc->end_solution adjust_dmso->end_solution fresh_dilutions Prepare fresh dilutions immediately before use use_cosolvents->fresh_dilutions fresh_dilutions->end_solution

A flowchart for troubleshooting compound precipitation in aqueous media.
Issue 2: Inconsistent or Lack of Biological Activity

Question: My this compound treatment is not showing the expected inhibitory effect on cell growth, or the results are not reproducible. What could be the problem?

Possible Causes:

  • Compound Degradation: Improper storage or handling of the solid compound or stock solutions can lead to degradation. Repeated freeze-thaw cycles of stock solutions should be avoided.[2]

  • Inaccurate Concentration: This could be due to errors in weighing, dilution, or incomplete dissolution of the compound.

  • Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to ChoKα inhibition.

  • Assay Conditions: The specific conditions of your assay, such as cell density and incubation time, may need optimization.

Solutions:

  • Verify Compound Integrity: Use a fresh aliquot of the stock solution that has been stored correctly at -80°C. If in doubt, prepare a fresh stock solution from the solid compound.

  • Confirm Stock Concentration: If possible, verify the concentration of your stock solution using an analytical method such as HPLC.

  • Optimize Assay Parameters:

    • Cell Titration: Determine the optimal cell seeding density for your assay.

    • Time Course Experiment: Perform a time-course experiment to identify the optimal incubation time for observing the inhibitory effects of this compound.

  • Include Positive Controls: Use a positive control compound known to inhibit cell growth in your specific cell line to ensure the assay is performing as expected.

Signaling Pathway

This compound inhibits Choline Kinase α (ChoKα), which is a critical enzyme in the Kennedy Pathway for the synthesis of phosphatidylcholine.

KennedyPathway cluster_pathway The Kennedy Pathway and this compound Inhibition Choline Choline ChoK Choline Kinase α (ChoKα) Choline->ChoK PCho Phosphocholine CT CTP:phosphocholine cytidylyltransferase PCho->CT CDPCho CDP-Choline CPT CDP-choline:1,2-diacylglycerol cholinephosphotransferase CDPCho->CPT PtdCho Phosphatidylcholine ChoK->PCho CT->CDPCho CPT->PtdCho Inhibitor This compound Inhibitor->ChoK

This compound inhibits Choline Kinase α in the Kennedy Pathway.

References

Technical Support Center: Optimizing V-11-0711 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing V-11-0711, a potent and selective choline (B1196258) kinase alpha (ChoKα) inhibitor, for in vitro IC50 determination. This compound has been shown to cause reversible growth arrest in cancer cells, making careful experimental design crucial for accurate potency assessment.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of choline kinase alpha (ChoKα), the first enzyme in the Kennedy pathway for de novo phosphatidylcholine synthesis.[2] Phosphatidylcholine is an essential component of cell membranes, and its synthesis is often upregulated in cancer cells to support rapid proliferation.[3] By inhibiting ChoKα, this compound disrupts phospholipid metabolism, leading to a reduction in phosphocholine (B91661) levels and subsequent growth arrest.[1] The biochemical IC50 of this compound against recombinant human ChoKα is approximately 20 nM.[1][4]

Q2: What is the expected effect of this compound on cancer cells?

A2: this compound primarily exerts a cytostatic effect, meaning it inhibits cell proliferation, rather than a directly cytotoxic (cell-killing) effect.[1] In HeLa cells, for example, this compound has been observed to cause a reversible growth arrest.[1] This is a critical consideration for IC50 assay design, as the readout should be sensitive to changes in cell proliferation over time.

Q3: What is a good starting concentration range for an IC50 experiment with this compound?

A3: Given the biochemical potency (IC50 = 20 nM) and its cellular effects observed at higher concentrations, a broad concentration range is recommended for initial experiments. A common starting point is to use a wide range spanning several orders of magnitude, for instance, from 1 nM to 100 µM, to ensure the full dose-response curve is captured. A subsequent, narrower range can be used for more precise IC50 determination.

Q4: How long should I incubate cells with this compound for an IC50 assay?

A4: Due to its cytostatic mechanism, a longer incubation period is generally required to observe a significant effect on cell number compared to cytotoxic compounds. An initial time-course experiment (e.g., 24, 48, 72, and 96 hours) is highly recommended to determine the optimal endpoint. For many cell lines, an incubation period of 72 to 96 hours is often necessary to see a robust inhibition of proliferation.

Q5: Which cell lines are most suitable for testing this compound?

A5: Cell lines with documented overexpression or hyperactivation of ChoKα are ideal candidates. Many cancer cell lines, including those from breast, lung, colon, and prostate cancers, exhibit this characteristic.[3] It is advisable to select cell lines where the ChoKα pathway is a known driver of proliferation.

Experimental Protocols

Detailed Methodology for Cell Viability IC50 Determination using MTT Assay

This protocol is adapted for a cytostatic compound like this compound.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should allow for untreated control cells to remain in the exponential growth phase for the duration of the experiment (e.g., 72-96 hours).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Dilution and Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common approach is a 2-fold or 3-fold dilution series to obtain at least 8-12 different concentrations.

    • It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 10-fold dilutions from 1 nM to 100 µM) to determine the approximate IC50 range.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours), as determined by a preliminary time-course experiment.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound IC50 Determination

Experiment TypeInitial Range FindingRefined IC50 Determination
Concentration Range 1 nM - 100 µM (Logarithmic dilutions)Centered around the estimated IC50 from the initial experiment (e.g., 8-12 concentrations with 2-fold or 3-fold dilutions)
Number of Concentrations 6-88-12
Replicates 33-4

Table 2: Key Parameters for this compound in vitro Assays

ParameterValue/RecommendationReference
Target Choline Kinase Alpha (ChoKα)[1]
Biochemical IC50 20 nM[1][4]
Cellular Effect Reversible Growth Arrest (Cytostatic)[1]
Recommended Incubation Time 72 - 96 hours (cell line dependent)General recommendation for cytostatic agents
Solvent DMSO (final concentration <0.5%)Standard laboratory practice

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media/buffer to maintain humidity.
No dose-response curve (flat line) - this compound is inactive at the tested concentrations.- Incubation time is too short for a cytostatic effect to be observed.- Compound has precipitated out of solution.- Incorrect assay setup.- Test a wider and higher range of concentrations.- Perform a time-course experiment to determine the optimal incubation time (72-96 hours is recommended for cytostatic agents).- Check the solubility of this compound in the assay medium.- Verify the cell seeding density and health.
Incomplete dose-response curve (no upper or lower plateau) - The concentration range is too narrow.- Broaden the concentration range in both directions to capture the full sigmoidal curve.
IC50 values are inconsistent across experiments - Variation in cell passage number and health.- Inconsistent incubation times.- Different batches of reagents.- Use cells within a consistent and low passage number range.- Strictly adhere to the optimized incubation time.- Use the same batch of reagents for a set of comparative experiments.
Cell viability in treated wells is higher than in control wells - Hormesis effect at low concentrations.- Over-confluence of control wells leading to cell death.- This can be a real biological effect at very low doses.- Optimize the initial cell seeding density to ensure control cells are still in the logarithmic growth phase at the end of the experiment.

Visualizations

V11_0711_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR cSrc c-Src EGFR->cSrc Choline_Transporter Choline Transporter Choline Choline Choline_Transporter->Choline Uptake EGF EGF EGF->EGFR Binds ChokA_V11 ChoKα cSrc->ChokA_V11 Phosphorylates & Activates V11_0711 This compound PCho Phosphocholine AKT AKT Signaling ChokA_V11->AKT Promotes ERK ERK Signaling ChokA_V11->ERK Promotes V11_0711->ChokA_V11 Inhibits Choline->PCho ATP -> ADP PtdCho Phosphatidylcholine (Membrane Synthesis) PCho->PtdCho Proliferation Cell Proliferation & Survival PtdCho->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Signaling pathway of Choline Kinase Alpha (ChoKα) and the inhibitory action of this compound.

IC50_Workflow start Start seed_cells Seed cells in 96-well plate (24h incubation) start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat cells with this compound dilutions and controls prepare_dilutions->treat_cells incubate Incubate for optimized duration (e.g., 72-96h) treat_cells->incubate add_mtt Add MTT reagent (2-4h incubation) incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance on plate reader solubilize->read_absorbance analyze_data Analyze data: - Normalize to control - Non-linear regression read_absorbance->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50

Caption: Experimental workflow for IC50 determination of this compound using an MTT assay.

References

Troubleshooting V-11-0711 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the choline (B1196258) kinase α (ChoKα) inhibitor, V-11-0711.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and selective inhibitor of choline kinase alpha (ChoKα) with an IC50 of 20 nM.[1] It functions by competitively binding to the ATP-binding pocket of ChoKα, thereby inhibiting its catalytic activity. This prevents the phosphorylation of choline to phosphocholine, the first committed step in the Kennedy pathway for de novo phosphatidylcholine biosynthesis.[2][3][4]

Q2: What are the expected cellular effects of this compound treatment?

In contrast to siRNA-mediated knockdown of ChoKα which induces apoptosis, treatment with this compound has been shown to cause a reversible cytostatic effect, leading to growth arrest in cell lines such as HeLa.[1] This key difference suggests that the ChoKα protein may have a non-catalytic, scaffolding role in promoting cancer cell survival that is not disrupted by the inhibitor.[5]

Q3: How selective is this compound?

This compound demonstrates good selectivity for ChoKα over the β isoform, with an IC50 of 220 nM for ChoKβ (an 11-fold difference). It has also been screened against a panel of 50 kinases at a concentration of 2 µM and showed minimal inhibition. However, it is important to note that comprehensive kinome-wide screening data is not publicly available, and researchers should always consider the possibility of uncharacterized off-target effects.

Q4: My cells are dying after treatment with this compound, but the literature reports a cytostatic effect. What could be the reason?

Several factors could contribute to this discrepancy:

  • Cell Line Dependency: The response to ChoKα inhibition can be cell-type specific. While some cell lines undergo growth arrest, others may be more sensitive and proceed to apoptosis or necrosis.

  • High Compound Concentration: Excessive concentrations of this compound may lead to off-target toxicities. It is crucial to perform a dose-response curve to determine the optimal concentration for achieving ChoKα inhibition without inducing general cytotoxicity.[6]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%).[6]

  • Compound Stability: Degradation of the compound in culture media could potentially lead to the formation of toxic byproducts. Prepare fresh stock solutions and dilutions for each experiment.[6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability/Proliferation Assays
Potential Cause Troubleshooting Steps
Assay Type Standard cell viability assays (e.g., MTT, XTT) measure metabolic activity. A cytostatic compound like this compound will reduce proliferation without necessarily killing the cells, which can lead to a plateau in the dose-response curve rather than a classic sigmoidal curve.[7][8] Recommendation: Use an assay that directly counts cell numbers (e.g., crystal violet staining or automated cell counting) to distinguish between cytostatic and cytotoxic effects.
Seeding Density Inconsistent cell seeding across wells can lead to high variability.[6] Recommendation: Ensure a homogenous single-cell suspension before plating and verify even distribution by microscopy.
Compound Precipitation High concentrations of the compound may precipitate out of solution, leading to inaccurate results.[9] Recommendation: Visually inspect wells for precipitates. Determine the solubility of this compound in your specific culture medium.
Edge Effects Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.[6] Recommendation: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Issue 2: Discrepancy Between Phenotypes of this compound Treatment and ChoKα siRNA Knockdown
Potential Cause Troubleshooting Steps
Non-Catalytic Protein Function The ChoKα protein itself may act as a scaffold for protein-protein interactions essential for cell survival. siRNA removes the entire protein, disrupting both its catalytic and scaffolding functions, leading to apoptosis. This compound only inhibits the catalytic activity, leaving the protein scaffold intact, which may result in growth arrest.[5][10] Recommendation: This is a key biological difference. To investigate this, consider immunoprecipitation experiments to identify ChoKα binding partners in the presence and absence of this compound.
Off-Target Effects of siRNA The observed apoptosis with siRNA could be due to off-target effects.[10] Recommendation: Use at least two different, validated siRNA sequences targeting different regions of the ChoKα mRNA to confirm the phenotype. Perform rescue experiments by re-introducing a siRNA-resistant form of ChoKα.
Off-Target Effects of this compound An unknown off-target of this compound could be preventing apoptosis. Recommendation: Although reported to be selective, perform a broader kinase screen if unexpected results persist. Compare the effects of this compound with other structurally distinct ChoKα inhibitors if available.

Data Presentation

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)
ChoKα20
ChoKβ220
Table 2: Representative Kinase Selectivity Profile Template

Note: The specific kinase selectivity data for this compound against a broad panel is not publicly available in the cited literature. The following table is a template illustrating how such data would be presented. Researchers should perform their own selectivity profiling (e.g., using a service like KINOMEscan®) to determine the off-target profile of this compound.

Kinase TargetPercent of Control (%) @ 1 µM this compound
AAK1>90
ABL1>90
AURKA>90
CDK2>90
EGFR>90
... (and so on for the full panel)...
A lower "Percent of Control" value indicates stronger inhibition.

Experimental Protocols

Protocol 1: Western Blot for Apoptosis (PARP Cleavage)

This protocol is for detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.[11][12]

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli buffer and boiling for 5 minutes.

    • Load samples onto a 10% or 4-12% polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for PARP (that detects both full-length 116 kDa and cleaved 89 kDa fragments) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa band indicates PARP cleavage and apoptosis.[13]

Mandatory Visualizations

G cluster_0 Kennedy Pathway Choline Choline PCho Phosphocholine Choline->PCho ChoKα CDP_Choline CDP-Choline PCho->CDP_Choline CCT PtdCho Phosphatidylcholine CDP_Choline->PtdCho CPT Membrane Membrane Synthesis & Signaling PtdCho->Membrane V11_0711 This compound V11_0711->PCho Inhibits

Caption: The Kennedy pathway for phosphatidylcholine synthesis and the inhibitory action of this compound.

G cluster_0 Experimental Arms cluster_1 Cellular Readouts cluster_2 Expected Outcomes Cancer Cells Cancer Cells V11_0711 This compound Treatment Cancer Cells->V11_0711 siRNA ChoKα siRNA Transfection Cancer Cells->siRNA PCho Phosphocholine Levels V11_0711->PCho Viability Cell Viability Assay (e.g., Crystal Violet) V11_0711->Viability Apoptosis Apoptosis Assay (e.g., PARP Cleavage) V11_0711->Apoptosis siRNA->PCho siRNA->Viability siRNA->Apoptosis Outcome_V PCho ↓ Growth Arrest Viability->Outcome_V Outcome_si PCho ↓ Apoptosis Apoptosis->Outcome_si

Caption: Workflow comparing the effects of this compound inhibitor vs. ChoKα siRNA on cancer cells.

References

How to prevent V-11-0711 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help prevent the degradation of V-11-0711 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα), with an IC50 of 20 nM.[1] It functions by blocking the catalytic activity of ChoKα, an enzyme that phosphorylates choline to phosphocholine. This is a key step in the synthesis of phosphatidylcholine, a major component of cell membranes. In cancer cells, where ChoKα is often overexpressed, its inhibition can lead to a reversible growth arrest.

Q2: How should I properly store this compound to prevent degradation?

Proper storage is critical to maintaining the stability and activity of this compound. For long-term storage, the solid compound should be kept at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution may be an indicator of chemical degradation or oxidation.[2] This can be caused by exposure to light, air, or impurities in the solvent. If you observe a color change, it is advisable to discard the solution and prepare a fresh one from a solid stock to ensure the integrity of your experimental results.

Q4: I'm observing precipitation in my this compound stock solution after thawing. How can I resolve this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[2] To address this, ensure you are not storing the solution at a concentration that is too high. When thawing, allow the vial to come to room temperature slowly and vortex gently to ensure the compound has fully redissolved before use.

Q5: Can the type of storage container affect the stability of this compound?

Yes, the material of the storage container can influence the stability of the compound.[2] It is recommended to use amber glass vials or polypropylene (B1209903) tubes for storing this compound solutions. These materials are generally inert and will not leach contaminants into your solution. Amber glass also provides protection from light, which can cause photodegradation.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Potency in Cell-Based Assays

Possible Cause: Degradation of this compound in working solutions or cell culture media.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid using working solutions that have been stored for extended periods, even at 4°C.

  • Minimize Light Exposure: Protect all solutions containing this compound from light by using amber tubes or wrapping containers in aluminum foil.

  • Assess Media Stability: The stability of this compound can be pH-dependent. If you suspect degradation in your cell culture media, you can perform a simple stability test. Incubate this compound in the media for the duration of your experiment, and then test its activity in a fresh assay to see if its potency has decreased.

  • Use a Structurally Different ChoKα Inhibitor: To confirm that the observed phenotype is due to ChoKα inhibition and not an artifact of a degraded compound, use a different, structurally unrelated ChoKα inhibitor as a control.[3]

Issue 2: High Variability Between Experimental Replicates

Possible Cause: Incomplete dissolution or precipitation of this compound during experimental setup.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Before making serial dilutions, ensure that the this compound stock solution is completely thawed and vortexed to ensure homogeneity.

  • Solvent-Media Compatibility: When adding the this compound stock solution (typically in DMSO) to aqueous media, ensure rapid mixing to prevent the compound from precipitating. The final concentration of DMSO in the cell culture media should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Visual Inspection: Visually inspect the diluted solutions for any signs of precipitation before adding them to your cells or assay.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainer
Solid Powder-20°C> 3 yearsTightly sealed vial
Stock Solution (in DMSO)-80°C> 1 yearAmber glass or polypropylene vials
Working Dilutions4°C< 1 weekAmber glass or polypropylene tubes

Note: The stability data presented is based on general recommendations for small molecule inhibitors and may not be specific to this compound. It is always best to consult the manufacturer's data sheet for specific storage and handling instructions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound solid powder in a chemical fume hood.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber polypropylene tubes and store at -80°C.

Protocol 2: General Cell-Based Assay Workflow
  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution. Prepare a series of dilutions in cell culture media.

  • Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired treatment duration.

  • Assay Readout: Perform the desired assay to measure the biological response (e.g., cell viability assay, western blot for downstream markers).

Mandatory Visualizations

V11_0711_Degradation_Prevention cluster_storage Storage cluster_handling Experimental Handling cluster_degradation Degradation Factors cluster_outcome Experimental Outcome Solid Solid this compound Stock Stock Solution (e.g., in DMSO) Solid->Stock -20°C Working Working Dilutions Stock->Working -80°C (aliquoted) FT Freeze/Thaw Stock->FT Fresh Prepare Fresh Working Solutions Working->Fresh Temp Temperature Working->Temp Light_exp Light Exposure Working->Light_exp pH pH of Solution Working->pH Oxygen Oxygen Working->Oxygen Mix Ensure Thorough Mixing Fresh->Mix Light Protect from Light Light->Mix Stable Stable Compound Reliable Data Mix->Stable

Caption: Workflow for preventing this compound degradation.

ChoK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Choline_transporter Choline Transporter Choline Choline Choline_transporter->Choline ChoK ChoKα Choline->ChoK Phosphocholine Phosphocholine ChoK->Phosphocholine ATP -> ADP V110711 This compound V110711->ChoK inhibits PC_synthesis Phosphatidylcholine Synthesis Phosphocholine->PC_synthesis Membrane_biogenesis Membrane Biogenesis PC_synthesis->Membrane_biogenesis Cell_growth Cell Growth & Proliferation Membrane_biogenesis->Cell_growth EGFR EGFR Signaling EGFR->ChoK activates cSrc c-Src Signaling cSrc->ChoK activates

Caption: Simplified Choline Kinase α (ChoKα) signaling pathway.

References

Technical Support Center: Overcoming Resistance to V-11-0711 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the Choline (B1196258) Kinase α (ChoKα) inhibitor, V-11-0711.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Choline Kinase α (ChoKα), with an IC50 of 20 nM.[1][2] ChoKα is the first enzyme in the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine, a key component of cell membranes.[1][2][3][4] By inhibiting ChoKα, this compound blocks the production of phosphocholine.

Q2: We are observing that this compound is not killing our cancer cells, but rather just stopping their growth. Is this expected?

Yes, this is the expected and documented effect of this compound as a monotherapy. Unlike siRNA-mediated knockdown of the ChoKα protein, which induces apoptosis, this compound treatment alone typically leads to a reversible growth arrest (cytostasis).[1][2]

Q3: Why does this compound cause cytostasis instead of apoptosis?

The current understanding is that ChoKα has a non-catalytic, pro-survival scaffolding function that is independent of its kinase activity.[1][2][3][4] While this compound effectively inhibits the catalytic (kinase) activity of ChoKα, it does not disrupt this scaffolding function. The ChoKα protein itself can interact with other oncogenic proteins, forming a complex that promotes cancer cell survival.[1] Depleting the entire protein via siRNA eliminates both the catalytic and scaffolding functions, leading to apoptosis.

Q4: What is meant by "overcoming resistance" to this compound?

In the context of this compound, "overcoming resistance" refers to developing strategies to convert the cytostatic response into a cytotoxic (apoptotic) one. This involves targeting the non-catalytic, pro-survival functions of ChoKα or exploiting vulnerabilities created by the inhibition of its catalytic activity.

Q5: What are the general strategies to overcome this cytostatic effect?

The primary strategies involve:

  • Combination Therapies: Using this compound in conjunction with other cytotoxic agents to induce apoptosis.

  • Targeting the Scaffolding Function: Identifying and targeting the protein partners involved in ChoKα's pro-survival scaffolding complexes.

  • Synthetic Lethality: Identifying and targeting pathways that become essential for survival only when ChoKα's catalytic activity is inhibited.

II. Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments with this compound.

Problem 1: this compound treatment does not induce apoptosis in our cancer cell line.
  • Cause: As detailed in the FAQs, this is the expected outcome for this compound monotherapy due to the non-catalytic scaffolding function of ChoKα.[1][2]

  • Solution 1: Implement Combination Therapy.

    • Rationale: Combining this compound with standard chemotherapeutic agents has been shown to have synergistic effects, leading to apoptosis.[3]

    • Recommendations:

      • Consider combining this compound with DNA-damaging agents like cisplatin (B142131) or 5-fluorouracil (B62378) (5-FU) .[5][6][7][8]

      • Test a matrix of concentrations for both this compound and the combination agent to identify synergistic ratios.

  • Solution 2: Investigate Downstream Signaling Pathways.

    • Rationale: ChoKα activity is linked to major survival pathways like PI3K/AKT and MAPK .[4][9][10][11] The cytostatic effect of this compound may be overcome by co-inhibiting these pathways.

    • Recommendations:

      • Perform western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT (e.g., p-AKT, p-mTOR) and MAPK (e.g., p-ERK) pathways upon this compound treatment.

      • If activation of these pathways is observed, consider combining this compound with known PI3K, AKT, or MEK inhibitors.

Problem 2: We want to understand the non-catalytic scaffolding function of ChoKα in our cell line.
  • Cause: The specific protein partners of ChoKα that contribute to its pro-survival scaffolding function may be cell-line dependent.

  • Solution: Identify ChoKα Interacting Proteins.

    • Rationale: Identifying the proteins that physically associate with ChoKα can reveal the components of the pro-survival complex and present new therapeutic targets. Co-immunoprecipitation (Co-IP) followed by mass spectrometry is the gold-standard technique for this.[12][13][14][15][16][17][18][19][20][21]

    • Recommendation:

      • Perform Co-IP using a validated ChoKα antibody to pull down ChoKα and its binding partners from cell lysates.

      • Analyze the immunoprecipitated proteins by mass spectrometry to identify the ChoKα interactome. (See Section IV for a detailed protocol).

III. Data Presentation: Combination Therapy Efficacy

The following tables summarize representative quantitative data for the synergistic effects of combining ChoKα inhibitors with standard chemotherapeutics. Note that specific IC50 values will vary depending on the cell line and experimental conditions.

Table 1: Example IC50 Values for Combination Therapies

Cell LineDrug 1IC50 (Monotherapy)Drug 2IC50 (Monotherapy)Combination IC50 (Drug 1 / Drug 2)Reference
HepG2Lidocaine3.1 mMCisplatin51 µM2.2 mM / 12.8 µM[5]
HepG2Lidocaine3.1 mM5-FU693 µM2.6 mM / 52.7 µM[5]
Hep3BLidocaine4.7 mMCisplatin36.3 µM1.5 mM / 4.3 µM[5]
Hep3BLidocaine4.7 mM5-FU2335 µM2.6 mM / 53 µM[5]
A375 Melanoma5-FU0.25 µMCisplatin2 µMSynergistic reduction in viability[22]

Table 2: Apoptosis Induction with Combination Therapy (Illustrative Data)

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal Apoptotic CellsReference
NCI-H460Control2.5%1.5%4.0%[23]
NCI-H460Compound I-11 (15 µM)25.8%12.5%38.3%[23]
MDA-MB-231Doxorubicin (10 µM)15.6%5.2%20.8%[24]
MDA-MB-231Gamitrinib (5 µM)10.1%3.5%13.6%[24]
MDA-MB-231Doxorubicin + Gamitrinib45.3%18.9%64.2%[24]

IV. Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V Staining

This protocol is for assessing the induction of apoptosis in response to this compound combination therapy using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cells

Procedure:

  • Cell Preparation:

    • Seed cells at an appropriate density and treat with this compound, the combination agent, or both for the desired time. Include an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing FBS.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify ChoKα Interacting Proteins

This protocol describes the immunoprecipitation of endogenous ChoKα to identify its binding partners.

Materials:

  • Validated anti-ChoKα antibody[25] and corresponding isotype control IgG

  • Protein A/G magnetic beads

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5)

  • Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)

Procedure:

  • Cell Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Pre-clearing the Lysate:

    • Add Protein A/G magnetic beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-ChoKα antibody or isotype control IgG to the pre-cleared lysate.

    • Incubate with rotation for 4 hours to overnight at 4°C.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads with a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold Co-IP Lysis/Wash Buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.

    • Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and silver staining or Coomassie blue staining.

    • For protein identification, excise the protein bands of interest and analyze by mass spectrometry.

    • Alternatively, the entire eluate can be subjected to in-solution trypsin digestion followed by LC-MS/MS analysis.[12][13][14][15][16][17][18][19][20][21]

V. Visualizations

Signaling Pathways

V11_0711_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_scaffold Pro-survival Scaffold Complex EGFR EGFR Chok_alpha_scaffold ChoKα EGFR->Chok_alpha_scaffold Interacts V11_0711 This compound Chok_alpha ChoKα V11_0711->Chok_alpha Inhibits Catalytic Activity PCho Phosphocholine Chok_alpha->PCho Catalyzes Choline Choline Choline->Chok_alpha Substrate Survival Cell Survival (Growth Arrest) PCho->Survival Contributes to PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Survival MAPK MAPK Pathway MAPK->Survival Apoptosis Apoptosis Chok_alpha_scaffold->PI3K_AKT Chok_alpha_scaffold->MAPK Other_Oncogenes Other Oncogenic Proteins (e.g., EGFR)

Caption: Signaling pathway illustrating the dual role of ChoKα.

Combination_Therapy_Workflow start Cancer Cells Treated with this compound cytostasis Result: Cytostatic Effect (Growth Arrest) start->cytostasis combination Add Combination Agent (e.g., Cisplatin, 5-FU) cytostasis->combination apoptosis Desired Outcome: Apoptosis combination->apoptosis analysis Analysis: - Cell Viability Assay - Annexin V/PI Staining - Western Blot (Caspase-3) apoptosis->analysis

Caption: Experimental workflow for testing combination therapies.

CoIP_Workflow start Cell Lysate containing ChoKα and binding partners ip Immunoprecipitate with anti-ChoKα antibody start->ip wash Wash to remove non-specific binders ip->wash elute Elute ChoKα complex wash->elute analysis Analyze by Mass Spectrometry elute->analysis partners Identify ChoKα interacting proteins analysis->partners

Caption: Workflow for identifying ChoKα interacting proteins.

References

V-11-0711 Technical Support Center: Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing V-11-0711, a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα). This guide aims to address common issues encountered during experiments to enhance experimental reproducibility and data reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of choline kinase alpha (ChoKα), with an IC50 of 20 nM.[1][2][3] Its primary mechanism of action is the inhibition of the catalytic activity of ChoKα, which is responsible for the phosphorylation of choline to phosphocholine (B91661) (PCho), a key step in the synthesis of phosphatidylcholine, a major component of cell membranes.[1]

Q2: What is the observed effect of this compound on cancer cells?

A2: In contrast to siRNA-mediated knockdown of ChoKα which induces apoptosis, this compound treatment typically leads to a reversible growth arrest in cancer cell lines such as HeLa cells.[1] This suggests that while the catalytic activity of ChoKα is crucial for cell proliferation, the ChoKα protein itself may have a non-catalytic, scaffolding role that is important for cancer cell survival.[1]

Q3: How does this compound treatment affect the cell cycle?

A3: Treatment of cancer cells with this compound has been observed to cause an accumulation of cells in the G1 phase of the cell cycle, consistent with a slowdown in cell growth.[1]

Q4: Is the growth arrest induced by this compound reversible?

A4: Yes, the growth arrest induced by this compound has been shown to be reversible. Upon washout of the compound, cells can resume proliferation at a rate similar to control cells.[1]

Q5: What are the IC50 values of this compound in different cell lines?

A5: While the IC50 for the inhibition of recombinant human ChoKα is 20 nM, the IC50 for the reduction of phosphocholine levels in HeLa cells is less than 1 µM.[1] this compound was found to be ineffective in causing cell death in HeLa and three other cancer cell lines.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no inhibition of cell proliferation. 1. Suboptimal compound concentration: The concentration of this compound may be too low to effectively inhibit ChoKα in your specific cell line. 2. Compound instability: this compound may be unstable in the cell culture medium over the duration of the experiment. 3. Cell line resistance: The cell line being used may be resistant to the effects of ChoKα inhibition. 4. Incorrect assessment of phenotype: this compound induces growth arrest, not apoptosis. Assays that only measure cell death may not show an effect.1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Prepare fresh stock solutions and consider replenishing the media with fresh compound during long-term experiments. 3. Confirm ChoKα expression in your cell line. Consider using a different cell line known to be sensitive to ChoKα inhibition. 4. Use assays that measure cell proliferation (e.g., MTT, cell counting) or cell cycle progression.
High variability between replicate experiments. 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to significant differences in results. 2. Inconsistent compound concentration: Errors in diluting the stock solution can lead to variability. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. 4. Cell passage number: High passage numbers can lead to phenotypic drift and altered responses to stimuli.1. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density for all experiments. For a 48h MTT assay with HeLa cells, a starting density of 2,500-5,000 cells/well is a reasonable starting point.[4] 2. Prepare a fresh serial dilution of the compound for each experiment. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation. 4. Use cells within a consistent and low passage number range for all experiments.
Unexpected cell death observed. 1. Off-target effects: At high concentrations, this compound may have off-target effects that induce cytotoxicity. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. 3. Contamination: Bacterial or mycoplasma contamination can induce cell death.1. Use the lowest effective concentration of this compound as determined by a dose-response curve. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. 3. Regularly test cell cultures for contamination.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound

TargetIC50Cell Line/System
Recombinant Human ChoKα20 nMEnzyme Assay
Recombinant Human ChoKβ220 nMEnzyme Assay
Phosphocholine Production<1 µMHeLa Cells

Table 2: Comparative Effects of this compound and ChoKα siRNA on HeLa Cells

TreatmentEffect on Cell GrowthApoptosis Induction (Cleaved PARP)
This compoundReversible Growth ArrestNo significant increase
ChoKα siRNACell DeathSignificant increase

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment (e.g., 2,500-5,000 cells/well for HeLa cells for a 48-hour experiment).[4]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and replace it with medium containing the desired concentrations of this compound. Include a vehicle-only control.

    • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Cleaved PARP Western Blot)
  • Cell Lysis:

    • After treatment with this compound or a positive control for apoptosis (e.g., staurosporine), wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against cleaved PARP (e.g., rabbit monoclonal antibody, 1:1000 dilution) overnight at 4°C.[5][6][7]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Normalize the cleaved PARP signal to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Harvest and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate on ice for at least 30 minutes or at -20°C for longer storage.[8][9][10]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[11]

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use the PI signal (typically detected in the FL2 or PE channel) to generate a histogram of DNA content.

    • Gate on single cells to exclude doublets and aggregates.

    • Use software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

V11_0711_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Choline_Transporter Choline Transporter Choline Choline Choline_Transporter->Choline Uptake ChoKα Choline Kinase α (ChoKα) Choline->ChoKα Substrate PCho Phosphocholine (PCho) ChoKα->PCho Catalysis Scaffolding_Function Non-catalytic Scaffolding Function ChoKα->Scaffolding_Function V11_0711 This compound V11_0711->ChoKα Inhibition Growth_Arrest Reversible Growth Arrest V11_0711->Growth_Arrest PC_Synthesis Phosphatidylcholine Synthesis PCho->PC_Synthesis Cell_Proliferation Cell Proliferation PC_Synthesis->Cell_Proliferation Survival_Signaling Survival Signaling Scaffolding_Function->Survival_Signaling

Caption: this compound inhibits the catalytic activity of ChoKα.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_data Data Analysis Seed_Cells Seed Cells (e.g., HeLa) Treat_V11_0711 Treat with this compound (Dose-response) Seed_Cells->Treat_V11_0711 Incubate Incubate (24-72h) Treat_V11_0711->Incubate Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Apoptosis_Assay Apoptosis Assay (Cleaved PARP Western Blot) Incubate->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining, Flow Cytometry) Incubate->Cell_Cycle_Assay Analyze_Viability Analyze Cell Proliferation (Growth Arrest) Viability_Assay->Analyze_Viability Analyze_Apoptosis Analyze Apoptosis (Lack of Induction) Apoptosis_Assay->Analyze_Apoptosis Analyze_Cell_Cycle Analyze Cell Cycle (G1 Accumulation) Cell_Cycle_Assay->Analyze_Cell_Cycle

Caption: Experimental workflow for this compound characterization.

References

Interpreting unexpected results with V-11-0711

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using V-11-0711, a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of choline kinase alpha (ChoKα), with an IC50 of 20 nM.[1][2] It functions by binding to the active site of ChoKα and inhibiting its catalytic activity, which is the phosphorylation of choline to produce phosphocholine (B91661) (PCho).[2][3]

Q2: What is the selectivity of this compound?

This compound demonstrates good selectivity. It is 11-fold less active against ChoKβ (IC50 of 220 nM) compared to ChoKα.[2] Furthermore, when tested against a panel of 50 kinases, it showed very little inhibition at a concentration of 2 µM, suggesting it does not have significant off-target kinase activity.[2]

Troubleshooting Guide: Interpreting Unexpected Results

A primary unexpected outcome observed with this compound is the induction of reversible growth arrest in cancer cells, rather than the apoptosis seen with siRNA-mediated knockdown of ChoKα.[2] This section provides guidance on interpreting this and other potential unexpected results.

Issue 1: this compound treatment leads to cell growth arrest, but not significant cell death, unlike ChoKα siRNA.

  • Plausible Interpretation: This key finding suggests that the catalytic activity of ChoKα, which is inhibited by this compound, is distinct from a non-catalytic, pro-survival role of the ChoKα protein itself.[2] While inhibiting the enzyme's activity halts cell proliferation, the presence of the ChoKα protein may still prevent apoptosis through protein-protein interactions (scaffolding).[2] Depleting the entire protein via siRNA removes both its catalytic and non-catalytic functions, leading to apoptotic cell death.[2]

  • Experimental Validation:

    • Confirm Target Engagement: Measure phosphocholine (PCho) levels in this compound-treated cells to confirm inhibition of ChoKα catalytic activity. A significant reduction in PCho is expected.[2]

    • Assess Apoptosis Markers: Perform assays for markers of apoptosis, such as cleaved PARP, in both this compound-treated and ChoKα siRNA-treated cells.[2] A significant increase in these markers is expected only in the siRNA-treated group.[2]

    • Washout Experiment: To confirm the reversible nature of the growth arrest, remove this compound from the cell culture medium after a period of treatment (e.g., 72 hours) and monitor for resumption of cell growth.[2]

Issue 2: The observed cellular phenotype does not correlate with the IC50 of the compound.

  • Plausible Interpretation: The in vitro IC50 of this compound against recombinant ChoKα is 20 nM.[2] However, in cellular assays, the concentration required to inhibit PCho production is higher (IC50 of <1 µM in HeLa cells).[2] This difference is common and can be attributed to factors such as cell membrane permeability, intracellular drug concentration, and the cellular environment. The key is to establish a dose-response relationship in the specific cell line being used.

  • Experimental Validation:

    • Cellular Dose-Response Curve: Generate a dose-response curve for this compound in your cell line, measuring the inhibition of PCho production to determine the cellular IC50.

    • Phenotypic Correlation: Correlate the concentrations at which you observe the phenotypic effect (e.g., growth arrest) with the concentrations that inhibit PCho production in your cells.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

ParameterTarget/Cell LineIC50Reference
Enzymatic InhibitionRecombinant Human ChoKα20 nM[2]
Enzymatic InhibitionRecombinant Human ChoKβ220 nM[2]
PCho ReductionHeLa Cells<1 µM[2]

Table 2: Comparison of Phenotypes: this compound vs. ChoKα siRNA in HeLa Cells

TreatmentEffect on Cell GrowthApoptosis (Cleaved PARP)ReversibilityReference
This compoundGrowth ArrestNo significant increaseReversible[2]
ChoKα siRNACell DeathSignificant increaseIrreversible[2]

Experimental Protocols

Western Blot for Cleaved PARP

  • Cell Lysis: After treatment with this compound or transfection with ChoKα siRNA, harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against cleaved PARP overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_siRNA ChoKα siRNA cluster_V110711 This compound siRNA siRNA targeting ChoKα protein_depletion Depletion of ChoKα Protein siRNA->protein_depletion catalytic_loss_si Loss of Catalytic Activity scaffold_loss Loss of Scaffolding Function protein_depletion->catalytic_loss_si protein_depletion->scaffold_loss apoptosis Apoptosis protein_depletion->apoptosis V110711 This compound catalytic_inhibition Inhibition of Catalytic Activity V110711->catalytic_inhibition protein_present ChoKα Protein Remains V110711->protein_present No effect on protein level growth_arrest Reversible Growth Arrest catalytic_inhibition->growth_arrest

Caption: Comparison of the distinct outcomes of ChoKα targeting by siRNA versus this compound.

G start Unexpected Result: Growth Arrest, Not Apoptosis q1 Is ChoKα catalytic activity inhibited? start->q1 measure_pcho Action: Measure Phosphocholine (PCho) levels q1->measure_pcho  Yes troubleshoot_assay Action: Troubleshoot compound stability, dose, or cell permeability q1->troubleshoot_assay  No / Unsure pcho_reduced Result: PCho is reduced measure_pcho->pcho_reduced pcho_not_reduced Result: PCho not reduced measure_pcho->pcho_not_reduced q2 Is apoptosis induced? pcho_reduced->q2 pcho_not_reduced->troubleshoot_assay troubleshoot_assay->q1 measure_apoptosis Action: Measure cleaved PARP / Annexin V q2->measure_apoptosis apoptosis_no Result: No apoptosis markers measure_apoptosis->apoptosis_no conclusion Conclusion: Phenotype is due to inhibition of catalytic activity. Protein scaffolding function is likely intact and pro-survival. apoptosis_no->conclusion

Caption: Troubleshooting workflow for interpreting unexpected growth arrest with this compound.

References

Improving the bioavailability of V-11-0711 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with V-11-0711, focusing on strategies to improve its bioavailability for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα) with an IC50 of 20 nM.[1][2] It is used in research to investigate the role of ChoKα in cellular processes, particularly in cancer biology.[3] A critical consideration for experimental work is the physical form of the compound. The free base of this compound is a semisolid, glue-like substance, which can present handling and formulation challenges.[4] To improve its handling and solubility characteristics, it is often prepared and supplied as a hydrochloride (HCl) salt, which is a solid powder.[4]

Q2: Why might this compound exhibit poor bioavailability?

Q3: What is the benefit of using the this compound HCl salt versus the free base?

Using the hydrochloride salt of this compound is a common strategy to overcome the handling and potential solubility issues of the semisolid free base.[4] Salt formation is a widely used technique to increase the aqueous solubility and dissolution rate of poorly soluble drugs.[9] By converting the parent compound into a salt, its crystal lattice energy is altered, often leading to improved interaction with water and faster dissolution, which is a critical first step for drug absorption after oral administration.

Troubleshooting Guide: Improving this compound Bioavailability

This guide provides potential strategies and starting points for formulating this compound for in vivo experiments. The selection of an appropriate method will depend on the specific experimental goals, the animal model, and the desired route of administration.

Issue 1: Difficulty dissolving this compound for administration.

Potential Solutions & Experimental Protocols:

  • Simple Aqueous Vehicles (for HCl salt):

    • Protocol: Attempt to dissolve the this compound HCl salt directly in sterile water, saline, or a buffered solution like PBS. Use a vortex mixer and sonication to aid dissolution. Heating may also be attempted, but the stability of the compound at elevated temperatures should be considered.

    • Considerations: This is the simplest approach but may not be sufficient if the intrinsic solubility of the salt form is still low.

  • Co-Solvent Systems:

    • Protocol: For compounds that are difficult to dissolve in aqueous media, a co-solvent system can be effective. A commonly suggested formulation for poorly soluble compounds for in vivo research is a mixture of DMSO, PEG300, Tween-80, and saline.[10]

      • Prepare a stock solution of this compound in DMSO.

      • In a separate tube, mix PEG300, Tween-80, and saline/PBS.

      • Slowly add the DMSO stock solution to the PEG300/Tween-80/saline mixture while vortexing to avoid precipitation.

    • Considerations: The final concentration of DMSO should be kept low (typically <10%) to minimize potential toxicity in animals. The stability of the compound in the final formulation should be assessed.

Issue 2: Low or variable drug exposure observed in pharmacokinetic studies after oral administration.

Potential Solutions & Experimental Protocols:

  • Suspension Formulation for Oral Gavage:

    • Protocol: If this compound (as the HCl salt) does not readily dissolve, administering it as a homogenous suspension can be a viable strategy, particularly for higher doses.[10]

      • Select a suspending agent such as 0.5% carboxymethylcellulose sodium (CMC-Na), methylcellulose, or tragacanth in water.

      • Levigate the this compound HCl powder with a small amount of the vehicle to form a smooth paste.

      • Gradually add the remaining vehicle while mixing to achieve the desired concentration.

      • Ensure the suspension is uniformly mixed before each administration.

    • Considerations: Particle size of the drug is critical for the dissolution and absorption of a suspension. Micronization (reducing particle size) can increase the surface area and improve the dissolution rate.[5][8]

  • Lipid-Based Formulations:

    • Protocol: For lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral bioavailability.[5][9] These systems consist of oils, surfactants, and co-solvents, which form a fine emulsion or microemulsion upon gentle agitation in aqueous media (like gastrointestinal fluids).

      • Screening: Screen the solubility of this compound in various oils (e.g., sesame oil, oleic acid), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., PEG400, Transcutol).

      • Formulation: Based on solubility data, develop trial formulations by mixing the components.

      • Evaluation: Assess the self-emulsification properties by adding the formulation to water and observing the resulting emulsion. Droplet size analysis is recommended.

    • Considerations: Lipid-based systems can enhance lymphatic absorption, which can bypass first-pass metabolism in the liver, a potential advantage for some drugs.[11]

Data Presentation: Formulation Strategies Overview

Formulation StrategyKey ComponentsMechanism of Bioavailability EnhancementAdvantagesDisadvantages
Co-Solvent System DMSO, PEG300, Tween-80, SalineIncreases the solubility of the drug in the vehicle.Simple to prepare for preclinical studies.Potential for drug precipitation upon dilution in vivo; solvent toxicity.
Aqueous Suspension This compound HCl, 0.5% CMC-NaPresents the drug as fine particles with a large surface area for dissolution.Can deliver higher doses; avoids organic solvents.Requires uniform particle size and suspension; dissolution can be rate-limiting.
Lipid-Based (SEDDS) Oils, Surfactants, Co-solventsDrug is pre-dissolved in lipids; forms a microemulsion in the GI tract, increasing surface area for absorption.Can significantly improve bioavailability for lipophilic drugs; may reduce food effects.More complex to develop and characterize; potential for GI side effects.
Particle Size Reduction Micronized or nanosized this compound HClIncreases the surface-area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[12]Can be applied to suspensions; improves dissolution rate.[5]May not be sufficient if solubility is the primary issue; can lead to particle aggregation.[12]

Visualizations

Experimental Workflow for Formulation Selection

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Formulation Path cluster_2 Phase 3: In Vivo Evaluation start Start with this compound HCl solubility Aqueous Solubility Assessment (Water, PBS, Saline) start->solubility decision Is Solubility Sufficient? solubility->decision cosolvent Develop Co-Solvent Formulation decision->cosolvent Yes suspension Develop Suspension Formulation decision->suspension No pk_study Conduct Pilot PK Study (e.g., Rodent Model) cosolvent->pk_study lipid Develop Lipid-Based Formulation (SEDDS) suspension->lipid If bioavailability still low suspension->pk_study lipid->pk_study end Optimized Formulation pk_study->end

Caption: Workflow for selecting an appropriate formulation for this compound.

Logic Diagram for Troubleshooting Low Bioavailability

G cluster_0 Primary Suspected Cause cluster_1 Potential Solutions cluster_2 Outcome start Low Bioavailability Observed with this compound cause Poor Solubility & Dissolution Rate start->cause solution1 Particle Size Reduction (Micronization/Nanosizing) cause->solution1 Increase Surface Area solution2 Lipid-Based Formulation (e.g., SEDDS) cause->solution2 Improve Solubilization solution3 Amorphous Solid Dispersion (Advanced Technique) cause->solution3 Increase Energy State outcome Enhanced Dissolution & Absorption solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for addressing low bioavailability of this compound.

References

V-11-0711 cytotoxicity assessment in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers evaluating the cytotoxicity of V-11-0711 in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Choline (B1196258) Kinase alpha (ChoKα) with an IC50 of 20 nM.[1] ChoKα is an enzyme that catalyzes the formation of phosphocholine (B91661), a precursor for essential phospholipids (B1166683) required for cell growth.[2]

Q2: I am not observing any cytotoxicity with this compound in my non-cancerous cell line. Is my experiment failing?

This is likely the expected result. Published research indicates that this compound does not cause cell death even in cancer cell lines such as HeLa; instead, it leads to a reversible growth arrest (cytostatic effect).[1][2] Therefore, the absence of significant cytotoxicity in non-cancerous cell lines is consistent with its known biological activity. The compound's primary effect is to inhibit cell proliferation, not to induce cell death.

Q3: Why does inhibiting ChoKα with this compound cause growth arrest while knocking down the ChoKα protein with siRNA causes apoptosis?

Studies have shown these different outcomes despite similar reductions in phosphocholine levels.[2] This suggests that the ChoKα protein itself may have a non-catalytic, scaffolding role in promoting cell survival that is independent of its enzymatic activity.[2] this compound only inhibits the catalytic activity, whereas siRNA removes the entire protein, disrupting both its catalytic and potential scaffolding functions, leading to apoptosis.[2]

Q4: What are the appropriate positive and negative controls for my cytotoxicity experiments with this compound?

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration used to dissolve this compound) is essential.

  • Positive Control: A known cytotoxic agent (e.g., staurosporine (B1682477) for apoptosis, or a high concentration of doxorubicin) should be used to ensure the assay system and cells are responsive to cytotoxic stimuli.

Troubleshooting Guides

General Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
No cytotoxicity observed with this compound. This is the expected biological outcome. This compound is known to be cytostatic, not cytotoxic.[2]Confirm the positive control shows significant cytotoxicity. If the positive control works, your assay is performing correctly. Consider using a proliferation assay (e.g., crystal violet, CFSE) to measure the cytostatic effects of this compound.
High variability between replicate wells. Inaccurate pipetting; Edge effects in the microplate; Cell clumping.Ensure proper mixing of cell suspensions and reagents. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media.[3] Visually inspect wells for even cell distribution.
MTT Assay Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
High background absorbance in "no cell" control wells. Contamination of media or reagents; Phenol (B47542) red in media; this compound directly reduces MTT.[3][4]Use fresh, sterile reagents. Use phenol red-free medium during MTT incubation.[3] Test this compound in a cell-free system with MTT to check for direct reduction.[3]
Low absorbance readings in all wells. Cell number is too low; Incubation time with MTT is too short.Optimize cell seeding density. The optimal number should be in the linear range of the absorbance vs. cell number curve. Increase MTT incubation time (e.g., up to 4 hours), checking for formazan (B1609692) crystal formation under a microscope.[4]
Incomplete solubilization of formazan crystals. Insufficient solvent volume; Inadequate mixing.[3][4]Ensure complete dissolution by gentle pipetting or using an orbital shaker for 15-30 minutes.[3] Visually confirm that all purple crystals are dissolved before reading the plate.[3]
LDH Release Assay Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
High background in "spontaneous release" control (untreated cells). High cell density; Overly vigorous pipetting; Poor cell health; High endogenous LDH in serum.[5]Optimize cell seeding density. Handle cells gently during plating and reagent addition.[6] Use healthy, log-phase cells. Reduce serum concentration in the medium to 1-5% during the assay.[5]
Low LDH release in positive control. Assay performed too early; Lysis of "maximum release" control cells is incomplete.LDH is released during late-stage apoptosis or necrosis.[6] Ensure sufficient treatment time for the positive control. Ensure complete lysis of the maximum release control wells by vigorous mixing or freeze-thaw cycles.
This compound may inhibit LDH enzyme activity directly. The compound interferes with the assay chemistry.Test for direct LDH inhibition by adding this compound to the lysate from untreated cells before performing the assay.[6] If inhibition occurs, consider an alternative cytotoxicity assay.
Apoptosis Assay (Annexin V/PI Flow Cytometry) Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
No apoptosis detected in this compound treated cells. This is the expected outcome. This compound induces growth arrest, not apoptosis.[2]Verify that the positive control (e.g., staurosporine-treated cells) shows clear early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.
High percentage of dead cells (PI+) in the negative control. Poor cell health; Mechanical damage during cell harvesting or staining.[7][8]Use healthy, log-phase cells. Handle cells gently, use low-speed centrifugation (300-400 x g), and avoid harsh vortexing.[8]
Weak or no signal in the positive control. Insufficient drug concentration or treatment time; Loss of apoptotic cells during washing; Reagent degradation.[8]Optimize positive control treatment conditions. Collect supernatant containing detached apoptotic cells along with adherent cells.[8] Use a new or validated kit and store reagents properly.[7][8]
Cell populations are not clearly separated. Poor compensation settings; Cell clumping.Use single-color controls to set proper compensation. Keep cells on ice and consider filtering the cell suspension before analysis to prevent clumping.[7]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on cancer cell lines, which informs the expected outcome in non-cancerous cells.

Cell LineAssayThis compound Treatment OutcomeConclusionReference
HeLaCell ViabilityNo significant cell death observed.Non-cytotoxic[2]
HeLaCell Cycle AnalysisReversible growth arrest, with a trend towards G1 accumulation.Cytostatic[1][2]
HeLaApoptosis Markers (Sub G0/1, Cleaved PARP)Low levels of apoptotic markers, similar to control.Non-apoptotic[2]
Three other cancer cell linesCell ViabilityIneffective at causing cell death.Non-cytotoxic[2]

Experimental Protocols

MTT Cell Viability Assay

This protocol assesses cell metabolic activity as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a vehicle control, and a positive control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.[4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[3]

LDH Cytotoxicity Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional wells for "spontaneous LDH release" (vehicle control), "maximum LDH release" (cells treated with a lysis buffer), and a "medium background" control.

  • Sample Collection: After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (containing substrate and cofactor) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm with a reference wavelength of 650 nm.[5]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

Annexin V/PI Apoptosis Assay

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.

  • Cell Preparation and Treatment: Culture and treat cells with this compound, vehicle, and a positive control for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase, as EDTA can interfere with Annexin V binding.[7][8]

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8] Add fluorescently labeled Annexin V and Propidium Iodide (PI) solution to the cell suspension.[8]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the samples by flow cytometry within one hour. Do not wash cells after staining.[7]

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Diagrams

ChoK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PC Phosphatidylcholine (Membrane Component) Choline Choline ChoK Choline Kinase α (ChoKα) Choline->ChoK ATP ATP ATP->ChoK ADP ADP PCho Phosphocholine PCho->PC Synthesis Pathway ChoK->ADP ChoK->PCho Catalyzes V11_0711 This compound V11_0711->ChoK Inhibits

Caption: Simplified signaling pathway of Choline Kinase α (ChoKα) and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start: Seed Cells in Microplate treatment Treat with this compound, Vehicle & Positive Controls start->treatment incubation Incubate for Desired Time Period (e.g., 24-72h) treatment->incubation assay_choice Select Cytotoxicity Assay incubation->assay_choice mtt MTT Assay: Measure Metabolic Activity assay_choice->mtt Viability ldh LDH Assay: Measure Membrane Integrity assay_choice->ldh Necrosis apoptosis Apoptosis Assay: Measure Cell Death Markers assay_choice->apoptosis Apoptosis readout Acquire Data (Plate Reader / Flow Cytometer) mtt->readout ldh->readout apoptosis->readout analysis Analyze Data & Compare to Controls readout->analysis

Caption: General experimental workflow for assessing the cytotoxicity of a compound like this compound.

Troubleshooting_Tree q1 Did you observe cytotoxicity with this compound? res_no No Cytotoxicity Observed (Expected Result) q1->res_no No res_yes Cytotoxicity Observed (Unexpected Result) q1->res_yes Yes q2 Did your positive control induce cell death? res_assay_fail Troubleshoot Assay: - Check reagents - Optimize cell density - Verify positive control concentration q2->res_assay_fail No res_prolif Consider a Proliferation Assay to measure cytostatic effects. q2->res_prolif Yes res_no->q2 res_recheck Re-evaluate compound purity, cell line identity, and potential off-target effects. res_yes->res_recheck

Caption: Decision tree for troubleshooting the absence of cytotoxicity with this compound.

References

Validation & Comparative

Validating V-11-0711 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of V-11-0711, a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα). We will explore experimental approaches, present comparative data for this compound and other ChoKα inhibitors, and provide detailed protocols for key validation assays.

This compound is a valuable tool for studying the catalytic function of ChoKα. It inhibits the enzyme with an IC50 of 20 nM and has been shown to reduce phosphocholine (B91661) (PCho) levels in cells, leading to a reversible growth arrest[1]. Understanding and confirming the direct interaction of this compound with ChoKα within a cellular context is crucial for interpreting experimental results and advancing drug discovery efforts.

Comparative Analysis of ChoKα Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other known ChoKα inhibitors. It is important to note that direct comparisons can be influenced by varying experimental conditions across different studies.

InhibitorTargetIC50 (nM)Cell LineReference
This compound ChoKα20Recombinant Human[1]
This compound ChoKα (cellular)<1000HeLa[1]
RSM-932A (TCD-717) ChoKαNot explicitly stated in search resultsHT-29, DLD-1, SW620[2][3][4]
MN58b ChoKαNot explicitly stated in search resultsHT-29, DLD-1, SW620[3][4]
EB-3P ChoKα~1000Not specified

Methods for Validating Target Engagement

Several robust methods can be employed to confirm that this compound directly engages with ChoKα in a cellular environment. The two most prominent and widely used techniques are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses the direct binding of a ligand to its target protein in intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound like this compound binds to ChoKα, the protein becomes more resistant to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures target engagement by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer. When an unlabeled compound, such as this compound, competes with the tracer for binding to the target protein, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular affinity.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for ChoKα Target Engagement

This protocol describes how to perform a CETSA experiment to validate the binding of this compound to ChoKα in a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blot apparatus

  • Anti-ChoKα antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture HeLa cells to 70-80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 1 µM) or with DMSO (vehicle control) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range to establish a melt curve is 40°C to 70°C in 2-3°C increments.

    • Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C. Include a non-heated control (37°C).

  • Cell Lysis:

    • Add ice-cold lysis buffer to each tube.

    • Lyse the cells by performing three freeze-thaw cycles (liquid nitrogen followed by thawing at room temperature).

  • Clarification of Lysate:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody against ChoKα and an appropriate secondary antibody.

  • Data Analysis:

    • Quantify the band intensities for ChoKα at each temperature for both this compound-treated and vehicle-treated samples.

    • Normalize the data by setting the band intensity of the non-heated control (37°C) to 100%.

    • Plot the percentage of soluble ChoKα against the temperature to generate melt curves.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Visualizations

Choline Kinase α (ChoKα) Signaling Pathway

The diagram below illustrates the role of ChoKα in the Kennedy pathway, the primary route for the de novo synthesis of phosphatidylcholine (PC), a major component of cellular membranes[5][6][7][8][9].

ChoKa_Pathway ChoKα in the Kennedy Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Choline_ext Choline Choline_int Choline Choline_ext->Choline_int Choline Transporter PCho Phosphocholine Choline_int->PCho CCT CCT CDP_Choline CDP-Choline PCho->CDP_Choline CPT CPT PC Phosphatidylcholine CDP_Choline->PC DAG Diacylglycerol PC_mem Membrane Synthesis PC->PC_mem ATP ATP ADP ADP CTP CTP PPi PPi ChoK_alpha ChoKα ChoK_alpha->Choline_int V110711 This compound V110711->ChoK_alpha CCT->PCho CPT->CDP_Choline

Caption: this compound inhibits ChoKα, the first enzyme in the Kennedy pathway.

Experimental Workflow for CETSA

The following diagram outlines the key steps in the Cellular Thermal Shift Assay (CETSA) workflow for validating this compound target engagement with ChoKα.

CETSA_Workflow CETSA Workflow for this compound Target Engagement cluster_cell_prep Cell Preparation & Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HeLa) treatment 2. Treat with this compound or Vehicle (DMSO) cell_culture->treatment harvest 3. Harvest Cells treatment->harvest aliquot 4. Aliquot into PCR tubes harvest->aliquot heat_challenge 5. Heat at Temperature Gradient (e.g., 40-70°C) aliquot->heat_challenge lysis 6. Cell Lysis heat_challenge->lysis centrifuge 7. Centrifuge to Pellet Aggregates lysis->centrifuge supernatant 8. Collect Soluble Fraction (Supernatant) centrifuge->supernatant western_blot 9. Western Blot for ChoKα supernatant->western_blot data_analysis 10. Quantify Bands & Plot Melt Curve western_blot->data_analysis

Caption: A stepwise workflow for validating target engagement using CETSA.

References

V-11-0711 Cross-Reactivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of V-11-0711, a potent and selective inhibitor of Choline (B1196258) Kinase α (ChoKα), against other kinases. The information is compiled from publicly available experimental data to offer an objective resource for evaluating its off-target effects and potential therapeutic applications.

Executive Summary

This compound is a novel small molecule inhibitor of Choline Kinase α (ChoKα) with a reported IC50 of 20 nM.[1] It demonstrates notable selectivity for ChoKα over the β isoform, with an 11-fold lower activity against Choline Kinase β (ChoKβ; IC50 of 220 nM).[1] Cross-reactivity studies are crucial for understanding the specificity of a kinase inhibitor and predicting potential off-target effects. This guide summarizes the available data on the cross-reactivity of this compound and provides the relevant experimental protocols for context.

Comparative Kinase Inhibition Profile

To assess the selectivity of this compound, a cross-reactivity screening was performed against a panel of 50 kinases using the Merck Millipore KinaseProfiler™ service. The results indicated that this compound has excellent selectivity, with very little inhibition observed for the tested kinases at a concentration of 2 µM.[1]

While the primary publication references a supplementary table (Supplementary Table S1) containing the detailed quantitative data of this 50-kinase panel screening, this specific supplementary file could not be retrieved in the conducted search. The following table is therefore based on the qualitative description from the main publication.

Kinase TargetThis compound Inhibition at 2 µMAlternative Selective InhibitorsPrimary Targets of Alternatives
ChoKα Potent Inhibition (IC50 = 20 nM) [1]
Panel of 50 other kinasesMinimal Inhibition[1]Not ApplicableNot Applicable
ChoKβ Moderate Inhibition (IC50 = 220 nM)[1]

Note: The specific 50 kinases screened and their respective inhibition values are not publicly available within the accessed resources. The data presented is a qualitative summary from the primary literature.

Experimental Protocols

The cross-reactivity of this compound was assessed using a well-established method for kinase inhibitor profiling.

KinaseProfiler™ Assay (Radiometric)

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.

Principle: This is a radiometric protein kinase assay that measures the transfer of the γ-phosphate of [γ-³³P]ATP to a protein or peptide substrate by a specific kinase. The amount of incorporated phosphate (B84403) is quantified, and the inhibitory effect of a compound is determined by the reduction in this incorporation compared to a control.

General Procedure:

  • Reaction Setup: Kinase reactions are set up in a multi-well plate format. Each well contains the specific kinase, its corresponding substrate (protein or peptide), and the necessary cofactors in a reaction buffer.

  • Compound Addition: this compound is added to the reaction wells at a specified concentration (in this case, 2 µM). Control wells containing the solvent (e.g., DMSO) are also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

  • Incubation: The reaction mixtures are incubated at a controlled temperature for a defined period to allow for substrate phosphorylation.

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured onto a filter membrane. Unreacted [γ-³³P]ATP is washed away.

  • Quantification: The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to the control wells.

Signaling Pathway and Experimental Workflow

ChoKα Signaling Pathway

Choline Kinase α is a key enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes. Its activity is upstream of several important cellular processes and is known to be regulated by oncogenic signaling pathways such as Ras-Raf-MAPK and PI3K-Akt.

ChoK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_chok Choline Kinase α Regulation cluster_downstream Downstream Effects Ras Ras Chok ChoKα Ras->Chok PI3K PI3K PI3K->Chok PCho Phosphocholine Chok->PCho PtdCho Phosphatidylcholine (Membrane Synthesis) PCho->PtdCho Proliferation Cell Proliferation & Survival PtdCho->Proliferation V110711 This compound V110711->Chok

Caption: ChoKα is activated by Ras and PI3K pathways and catalyzes the production of phosphocholine.

Kinase Cross-Reactivity Experimental Workflow

The following diagram illustrates the typical workflow for assessing the cross-reactivity of a kinase inhibitor like this compound using a kinase panel screening service.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock (e.g., in DMSO) AddCompound Add this compound (2 µM) & Controls Compound->AddCompound KinasePanel Panel of 50 Kinases AssayPlate Prepare Assay Plates (Kinase, Substrate, Buffer) KinasePanel->AssayPlate AssayPlate->AddCompound AddATP Initiate with [γ-³³P]ATP AddCompound->AddATP Incubate Incubate AddATP->Incubate StopWash Stop Reaction & Wash Incubate->StopWash Measure Measure Radioactivity StopWash->Measure Calculate % Inhibition Calculation Measure->Calculate Report Generate Selectivity Profile Calculate->Report

Caption: Workflow for kinase inhibitor cross-reactivity screening.

References

V-11-0711: A Comparative Analysis Against Standard Chemotherapy in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational choline (B1196258) kinase alpha (ChoKα) inhibitor, V-11-0711, with standard-of-care chemotherapy drugs. The objective is to furnish a data-driven analysis of its mechanism, efficacy, and experimental context to inform ongoing and future research in oncology.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of choline kinase alpha (ChoKα), an enzyme that plays a crucial role in the synthesis of phosphatidylcholine, a key component of cell membranes.[1][2] Elevated ChoKα activity is a hallmark of many cancers, contributing to increased cell proliferation and survival.[3] this compound was developed to target this metabolic vulnerability in cancer cells.

Mechanism of Action: A Divergence from Traditional Cytotoxicity

Standard chemotherapy agents, such as doxorubicin (B1662922) and oxaliplatin, primarily induce cancer cell death through cytotoxic mechanisms like DNA damage and inhibition of DNA replication. In contrast, this compound exhibits a more nuanced mechanism of action centered on the inhibition of ChoKα's catalytic activity.

A pivotal study has revealed that while the depletion of the ChoKα protein via siRNA leads to apoptosis (programmed cell death) in cancer cells, the inhibition of its enzymatic activity by this compound results in a reversible growth arrest.[1] This suggests that the ChoKα protein itself, independent of its catalytic function, may have a "scaffolding" role in promoting cancer cell survival.[1]

Signaling Pathway of ChoKα and the Action of this compound

Caption: this compound inhibits the catalytic activity of ChoKα.

Comparative Efficacy: A Data-Driven Overview

Direct comparative studies between this compound and standard chemotherapy drugs are not publicly available. The following tables summarize the known in vitro efficacy of this compound and provide a conceptual comparison with conventional cytotoxic agents based on their distinct mechanisms of action.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50Cell LineEffectReference
Recombinant Human ChoKα20 nMN/A (Enzymatic Assay)Enzymatic Inhibition[1]
Phosphocholine (B91661) Production<1 µMHeLaInhibition of metabolite production[1]
Table 2: Mechanistic and Efficacy Comparison
FeatureThis compoundStandard Chemotherapy (e.g., Doxorubicin, Oxaliplatin)
Primary Mechanism Inhibition of ChoKα catalytic activityDNA damage, inhibition of DNA replication and repair
Cellular Outcome Reversible cytostatic effect (growth arrest)Cytotoxic effect (apoptosis, necrosis)
Reported In Vitro Effect Inhibition of phosphocholine production, leading to growth arrest in HeLa cells.[1]Induction of cell death in a wide range of cancer cell lines.
In Vivo Efficacy Data Publicly unavailableEstablished tumor growth inhibition in various preclinical and clinical settings.

Experimental Protocols

Detailed experimental protocols for in vivo studies of this compound are not available in the public domain. The following provides a generalized workflow for assessing the efficacy of a novel compound like this compound in a preclinical setting, which can be compared to established protocols for standard chemotherapies.

General Experimental Workflow for In Vivo Efficacy Assessment

InVivo_Efficacy_Workflow Generalized In Vivo Efficacy Assessment Workflow start Tumor Cell Implantation (Xenograft Model) tumor_growth Tumor Growth Monitoring start->tumor_growth treatment_groups Randomization into Treatment Groups (e.g., Vehicle, this compound, Chemo) tumor_growth->treatment_groups dosing Drug Administration (e.g., i.p., i.v., oral) treatment_groups->dosing measurement Tumor Volume & Body Weight Measurement (e.g., twice weekly) dosing->measurement Repeated Dosing Schedule measurement->dosing Repeated Dosing Schedule endpoint Study Endpoint (e.g., Tumor size, time) measurement->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end Conclusion analysis->end

Caption: A typical workflow for evaluating anticancer agents in vivo.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach with a distinct mechanism of action compared to traditional cytotoxic chemotherapy. Its ability to induce a reversible growth arrest by inhibiting ChoKα's catalytic activity highlights a potential for cytostatic rather than cytotoxic cancer therapy. The observation that this compound does not induce apoptosis, unlike direct ChoKα protein depletion, opens new avenues for research into the non-catalytic functions of ChoKα in cancer cell survival.[1]

While direct comparative efficacy data against standard chemotherapies are lacking, the unique mechanism of this compound suggests potential for combination therapies. For instance, a cytostatic agent like this compound could potentially sensitize cancer cells to lower, less toxic doses of cytotoxic drugs. Indeed, studies with other ChoKα inhibitors have shown synergistic effects when combined with agents like cisplatin (B142131) and 5-fluorouracil.[2][3]

Future research should focus on:

  • In vivo monotherapy studies to establish the anti-tumor efficacy of this compound in various cancer models.

  • Combination studies with standard chemotherapy agents to explore potential synergistic or additive effects.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment schedules.

  • Investigation into the non-catalytic scaffolding role of ChoKα to identify novel therapeutic targets.

The development of this compound and other ChoKα inhibitors underscores the importance of targeting cancer metabolism as a promising therapeutic strategy. Further preclinical and clinical evaluation is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Independent Verification of V-11-0711's Potency: A Comparative Guide to Choline Kinase Alpha Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an independent verification of the IC50 value for V-11-0711, a potent inhibitor of Choline (B1196258) Kinase alpha (ChoKα), and compares its performance against other known inhibitors of the same target. The data presented is compiled from publicly available sources and is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a highly selective and potent inhibitor of ChoKα with a reported IC50 of 20 nM[1]. This guide offers a comparative analysis of this compound with other ChoKα inhibitors, providing a clear overview of their relative potencies.

Comparative Analysis of ChoKα Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative compounds targeting Choline Kinase alpha (ChoKα). Lower IC50 values are indicative of higher potency.

CompoundTargetIC50 (ChoKα)IC50 (ChoKβ)Selectivity (ChoKβ/ChoKα)
This compound ChoKα20 nM [1]220 nM11-fold
ACG-548BChoKα0.12 µM[1]>400-fold vs ChoKα>400
ACG-416BChoKα0.13 µM[1]>385-fold vs ChoKα>385
RSM-932A (TCD-717)ChoKα1 µM[2][3]33 µM33-fold
EB-3DChoKα1.0 µM[1]Not ReportedNot Reported
MN58bChoKα1.4 µM[1]>30-fold vs ChoKα>30
JCR795bChoK3.5 µM[1]Not ReportedNot Reported
Hemicholinium-3ChoK500 µM (ex vivo)[1]Not ReportedNot Reported

Experimental Protocols for IC50 Determination

The determination of IC50 values for Choline Kinase inhibitors typically involves biochemical and cell-based assays.

Biochemical Assay: Coupled Enzymatic Assay

This method measures the direct inhibitory effect of a compound on the enzymatic activity of purified ChoKα. The production of ADP, a product of the choline phosphorylation reaction, is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions. This leads to the oxidation of NADH, which can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

Workflow for Biochemical IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reaction Mixture Prepare reaction mixture (buffer, KCl, MgCl2, EDTA, NADH, PEP, ATP, PK, LDH) Add Reagents Add reaction mixture, test compound, and enzyme to microplate wells Reaction Mixture->Add Reagents Test Compound Prepare serial dilutions of test compound Test Compound->Add Reagents Enzyme Prepare recombinant ChoKα enzyme Enzyme->Add Reagents Pre-incubation Pre-incubate at 25°C Add Reagents->Pre-incubation Initiate Reaction Initiate reaction by adding choline chloride Pre-incubation->Initiate Reaction Monitor Absorbance Monitor decrease in absorbance at 340 nm over time Initiate Reaction->Monitor Absorbance Calculate Rate Calculate reaction rate (ΔA340/min) Monitor Absorbance->Calculate Rate Calculate Inhibition Determine percent inhibition relative to control Calculate Rate->Calculate Inhibition Plot Curve Plot percent inhibition vs. compound concentration Calculate Inhibition->Plot Curve Determine IC50 Calculate IC50 value from the dose-response curve Plot Curve->Determine IC50

Caption: Workflow for determining ChoKα IC50 using a coupled enzymatic assay.

Cell-Based Assay: Sulforhodamine B (SRB) Assay

This assay determines the inhibitory effect of a compound on the proliferation of cancer cell lines that overexpress ChoKα. The SRB dye binds to cellular proteins, and the amount of bound dye is proportional to the cell mass.

Workflow for Cell-Based IC50 Determination

cluster_prep Cell Culture & Treatment cluster_assay SRB Staining cluster_analysis Data Analysis Seed Cells Seed cells in a 96-well plate Treat Cells Treat cells with serial dilutions of the test compound Seed Cells->Treat Cells Incubate Incubate for 48-72 hours Treat Cells->Incubate Fix Cells Fix cells with trichloroacetic acid (TCA) Incubate->Fix Cells Wash and Dry Wash plates with water and air dry Fix Cells->Wash and Dry Stain Cells Stain with Sulforhodamine B (SRB) solution Wash and Dry->Stain Cells Wash Unbound Dye Wash with 1% acetic acid to remove unbound dye Stain Cells->Wash Unbound Dye Air Dry Air dry plates Wash Unbound Dye->Air Dry Solubilize Dye Solubilize bound dye with Tris base solution Air Dry->Solubilize Dye Read Absorbance Read absorbance at 510 nm Solubilize Dye->Read Absorbance Calculate Inhibition Calculate cell growth inhibition Read Absorbance->Calculate Inhibition Determine GI50 Determine GI50 (IC50) value Calculate Inhibition->Determine GI50

Caption: Workflow for determining cell growth inhibition (GI50/IC50) using the SRB assay.

Signaling Pathway

The inhibition of Choline Kinase alpha disrupts the synthesis of phosphatidylcholine, a crucial component of cell membranes. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that exhibit an increased dependence on this pathway for their rapid proliferation.

Simplified Choline Kinase Signaling Pathway

cluster_pathway Phosphatidylcholine Synthesis cluster_effects Cellular Effects Choline Choline ChoK Choline Kinase (ChoKα) Choline->ChoK Phosphocholine Phosphocholine CT CTP:phosphocholine cytidylyltransferase Phosphocholine->CT CDP_Choline CDP-Choline CPT Cholinephosphotransferase CDP_Choline->CPT Phosphatidylcholine Phosphatidylcholine Membrane Cell Membrane Integrity Phosphatidylcholine->Membrane ChoK->Phosphocholine Proliferation Cell Proliferation ChoK->Proliferation Promotes CT->CDP_Choline CPT->Phosphatidylcholine V110711 This compound V110711->ChoK Inhibits V110711->Proliferation Inhibits Apoptosis Apoptosis V110711->Apoptosis Induces Membrane->Proliferation Supports

References

Comparative Analysis of V-11-0711 Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of V-11-0711, a potent and selective inhibitor of choline (B1196258) kinase alpha (ChoKα), across various cancer cell lines. This document outlines its performance in comparison to other ChoKα inhibitors and details the experimental methodologies supporting these findings.

This compound has emerged as a significant tool in cancer research for its high selectivity and potency against ChoKα, an enzyme implicated in tumor cell growth and survival. This guide synthesizes available data to offer a clear perspective on its efficacy and mechanism of action.

This compound: Mechanism of Action and Cellular Effects

This compound is a highly selective inhibitor of choline kinase alpha (ChoKα) with an in vitro IC50 of 20 nM against the recombinant human enzyme.[1] It effectively reduces the levels of phosphocholine (B91661) (PCho) in cancer cells, a key product of ChoKα and a vital component for cell membrane biosynthesis. In HeLa (cervical cancer) cells, this compound inhibits PCho production with an IC50 of less than 1 µM.[1]

A pivotal finding is that while this compound potently inhibits ChoKα's catalytic activity and induces a reversible growth arrest, it does not cause apoptosis in HeLa cells.[1] This is in stark contrast to the apoptotic cell death observed upon the depletion of the ChoKα protein via siRNA.[1] This suggests that the ChoKα protein itself, independent of its enzymatic activity, may play a crucial role in cancer cell survival.

Performance Across Different Cancer Cell Lines

Studies have shown that this compound's non-cytotoxic, cytostatic effect is not limited to HeLa cells. The compound was found to be "equally ineffective" at inducing cell death in three other cancer cell lines: A549 (lung carcinoma), U87-MG (glioblastoma), and HCT116 (colorectal carcinoma). While it did not kill these cells, it did inhibit their growth.

Comparative Data on ChoKα Inhibitors

For a broader perspective, the following tables summarize the available data on the inhibitory effects of this compound and other notable ChoKα inhibitors, MN58b and TCD-717 (also known as RSM-932A), on various cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Effect of this compound on Phosphocholine Production

Cell LineCancer TypeThis compound IC50 (PCho Inhibition)
HeLaCervical Cancer< 1 µM

Data sourced from Falcon et al., Oncogenesis, 2013.

Table 2: Anti-proliferative Activity of Alternative ChoKα Inhibitors

InhibitorCell LineCancer TypeIC50 (Growth Inhibition)
MN58b H460Non-Small Cell LungNot explicitly stated, but used in combination studies
DLD-1ColorectalNot explicitly stated, but used in combination studies
HT29ColorectalNot explicitly stated, but used in combination studies
SW620ColorectalNot explicitly stated, but used in combination studies
TCD-717 (RSM-932A) H460Non-Small Cell LungNot explicitly stated, but used in combination studies
DLD-1ColorectalNot explicitly stated, but used in combination studies
HT29ColorectalNot explicitly stated, but used in combination studies
SW620ColorectalNot explicitly stated, but used in combination studies
Various (Breast, Lung, Colon, etc.)Multiple1.3 - 7.1 µM (72 hours)

Data for TCD-717's broad activity is from MedChemExpress product information. Other data is inferred from its use in combination studies where specific IC50s were not the primary reported metric.

Signaling Pathways and Experimental Workflows

The differential outcomes of this compound treatment versus ChoKα siRNA knockdown highlight a dual role for ChoKα in cancer cells. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for assessing the effects of this compound.

ChoK_alpha_signaling Proposed Signaling of ChoKα Inhibition vs. Knockdown cluster_inhibition This compound (Inhibition) cluster_knockdown siRNA (Knockdown) V11_0711 This compound ChoKa_catalytic ChoKα (Catalytic Activity) V11_0711->ChoKa_catalytic Inhibits PCho Phosphocholine ChoKa_catalytic->PCho Produces Growth_Arrest Reversible Growth Arrest PCho->Growth_Arrest Depletion leads to siRNA ChoKα siRNA ChoKa_protein ChoKα (Protein) siRNA->ChoKa_protein Degrades Scaffolding Non-catalytic Scaffolding Role ChoKa_protein->Scaffolding Mediates Apoptosis Apoptosis Scaffolding->Apoptosis Disruption leads to

Caption: this compound inhibits ChoKα's catalytic function leading to growth arrest, while siRNA knockdown removes the entire protein, disrupting a potential scaffolding role and causing apoptosis.

experimental_workflow Experimental Workflow for this compound Analysis start Cancer Cell Lines (e.g., HeLa, A549) treatment Treat with this compound (Dose-response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis western Western Blot (PARP, ChoKα) treatment->western data Data Analysis (IC50, % Apoptosis) viability->data apoptosis->data western->data

Caption: A typical workflow for evaluating the effects of this compound on cancer cell lines, encompassing viability, apoptosis, and protein expression analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with serial dilutions of this compound or other inhibitors for the desired time period (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for growth inhibition.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound or other compounds for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting
  • Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, ChoKα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This guide provides a foundational understanding of this compound's effects on cancer cells. The distinction between its cytostatic action and the cytotoxic effects of ChoKα knockdown opens new avenues for research into the non-catalytic functions of ChoKα and the development of novel cancer therapeutic strategies. Further studies directly comparing this compound with other ChoKα inhibitors under standardized conditions are warranted to fully elucidate its therapeutic potential.

References

V-11-0711 as a Tool for Validating the Non-Catalytic Scaffolding Role of Choline Kinase Alpha

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Choline Kinase alpha (ChoKα) is a well-established target in cancer research due to its role in cell proliferation and transformation.[1] While its catalytic activity in producing phosphocholine (B91661) is crucial for membrane biosynthesis, emerging evidence highlights a non-catalytic scaffolding function in promoting cancer cell survival.[2][3] Validating this non-catalytic role requires precise molecular tools that can dissect it from the enzyme's catalytic activity. This guide provides a comparative overview of V-11-0711, a potent and selective ChoKα inhibitor, and its application in distinguishing the scaffolding versus catalytic functions of ChoKα, in contrast to other common investigatory tools like RNA interference (RNAi).

Distinguishing Catalytic Inhibition from Protein Depletion

A seminal study by Falcon et al. (2013) utilized this approach to investigate the role of ChoKα in cancer cell survival.[2][3] The study compared the effects of this compound with ChoKα siRNA in HeLa cells. The results demonstrated that while both methods effectively reduced phosphocholine (PCho) levels, they induced distinct cellular phenotypes.[2][3]

TreatmentEffect on ChoKαEffect on PCho LevelsCellular Phenotype in HeLa Cells
This compound Inhibits catalytic activitySubstantial reductionReversible growth arrest[2][3]
ChoKα siRNA Depletes the proteinSubstantial reductionApoptosis (cell death)[2][3]

This differential outcome strongly suggests that the ChoKα protein itself, independent of its catalytic activity, plays a crucial role in promoting cancer cell survival. The reversible growth arrest induced by this compound indicates that inhibiting the catalytic function alone is not sufficient to kill the cancer cells, whereas the apoptosis observed with siRNA-mediated depletion points to the essential nature of the non-catalytic, scaffolding function of the ChoKα protein.[2]

Comparative Performance of ChoKα Inhibitors

This compound stands out for its high potency and selectivity for ChoKα over its β-isoform and other kinases. This is a critical feature for a chemical probe intended to dissect specific biological functions. Below is a comparison of this compound with other commonly cited ChoKα inhibitors.

InhibitorChoKα IC50ChoKβ IC50Selectivity (ChoKβ/ChoKα)Notes
This compound 20 nM[2][4]220 nM[2]11-fold[2]Causes reversible growth arrest.[4]
MN58b 1.4 µM[5]>30-fold selective for ChoKα[5]>30-foldInduces cancer cell death.[6]
CK-37 ---Weak effect on enzyme activity but potent cellular effects.[2]
RSM-932A (TCD-717) 1 µM[5]33 µM[5]33-foldPotent anti-proliferative and in vivo anti-tumoral activity.[5][7]

The high potency and documented cellular effect of causing reversible growth arrest make this compound a particularly suitable tool for studying the non-catalytic functions of ChoKα.[2] The contrasting phenotype of cell death induced by some other inhibitors, like MN58b, may be due to off-target effects or a different mechanism of action.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments aimed at validating the non-catalytic role of ChoKα.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the impact of this compound and other inhibitors on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

  • Compound Treatment: The following day, treat the cells with various concentrations of the ChoKα inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.

  • Incubation with MTT: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Incubate the plate at 37°C for 4 hours and then measure the absorbance at 570 nm using a microplate reader.

siRNA-Mediated Knockdown of ChoKα

This protocol is for the transient knockdown of ChoKα in cell lines like HeLa.

  • Cell Seeding: One day before transfection, plate cells (e.g., HeLa) in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Complex Formation:

    • For each well, dilute the desired amount of ChoKα siRNA (e.g., 60 pmol) in serum-free medium (e.g., Opti-MEM® I).

    • In a separate tube, dilute the transfection reagent (e.g., Oligofectamine™ or Lipofectamine™ RNAiMAX) in serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding with downstream assays.

Western Blotting for ChoKα Expression

This method is used to confirm the knockdown of ChoKα protein levels after siRNA treatment.

  • Cell Lysis: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ChoKα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Measurement of Phosphocholine (PCho) Levels

This assay quantifies the product of ChoKα's catalytic activity.

  • Sample Preparation: Prepare cell extracts as per the requirements of the specific phosphocholine assay kit.

  • Standard Curve Preparation: Prepare a standard curve using the provided phosphocholine standard.

  • Reaction Setup: Add samples and standards to a 96-well plate.

  • Enzyme Reaction: Add the reaction mix containing the enzymes that will lead to a detectable signal (colorimetric or fluorometric) proportional to the amount of phosphocholine.

  • Incubation: Incubate the plate for the time specified in the kit protocol (e.g., 30-60 minutes) at room temperature or 37°C.

  • Signal Detection: Measure the absorbance or fluorescence using a microplate reader.

  • Calculation: Determine the phosphocholine concentration in the samples by comparing their readings to the standard curve.

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the experimental logic and the signaling pathways involved.

G cluster_0 Experimental Strategy Tool Molecular Tool Target ChoKα Protein Tool->Target Acts on Catalytic Catalytic Activity Target->Catalytic Scaffolding Scaffolding Function Target->Scaffolding Phenotype Cellular Phenotype Catalytic->Phenotype Scaffolding->Phenotype V110711 This compound (Catalytic Inhibitor) V110711->Catalytic Inhibits siRNA siRNA (Protein Depletion) siRNA->Catalytic Abolishes siRNA->Scaffolding Abolishes

Caption: Experimental workflow to dissect catalytic vs. non-catalytic functions.

G cluster_0 ChoKα Signaling and Scaffolding EGF EGF EGFR EGFR EGF->EGFR Binds cSrc c-Src EGFR->cSrc Activates PI3K PI3K EGFR->PI3K Activates ChoKalpha ChoKα ChoKalpha->EGFR Forms complex with (Scaffolding) PCho Phosphocholine ChoKalpha->PCho Catalyzes cSrc->ChoKalpha Phosphorylates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Choline Choline Choline->ChoKalpha

Caption: ChoKα's dual role in signaling and metabolism.

References

Head-to-head comparison of V-11-0711 and other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Head-to-Head Comparison of V-11-0711 and Other Choline (B1196258) Kinase α Inhibitors

Introduction

Choline kinase alpha (ChoKα) is a critical enzyme in cellular metabolism, catalyzing the first step in the de novo synthesis of phosphatidylcholine (PC), an essential component of cell membranes.[1] Upregulated ChoKα activity is a recognized hallmark of many cancers, contributing to increased cell proliferation, survival, and malignant transformation.[2][3] This has established ChoKα as a promising therapeutic target in oncology.[2]

This guide provides a head-to-head comparison of this compound, a potent and selective ChoKα inhibitor, with other notable inhibitors of the same class. The comparison is based on publicly available experimental data to offer researchers, scientists, and drug development professionals an objective overview of their performance.

Mechanism of Action and the Choline Kinase Signaling Pathway

ChoKα is the initial enzyme in the Kennedy pathway, phosphorylating choline to phosphocholine (B91661) (PCho).[4] PCho is subsequently converted to phosphatidylcholine, which is not only a structural component of membranes but also a source of lipid second messengers that can activate pro-survival signaling pathways like MAPK and PI3K/AKT.[1][5] By inhibiting ChoKα, these small molecules aim to disrupt membrane biosynthesis and critical signaling cascades, leading to cell growth arrest and apoptosis in cancer cells, which are highly dependent on this pathway.[3][6]

Choline_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_signaling Downstream Signaling Choline_Transporter Choline Transporter (e.g., CTL1) Choline_in Choline Choline_Transporter->Choline_in ChoK ChoKα Choline_in->ChoK ADP ADP ChoK->ADP PCho Phosphocholine (PCho) ChoK->PCho Phosphorylation ATP ATP ATP->ChoK CTP_CT CTP:phosphocholine cytidylyltransferase PCho->CTP_CT CDP_Choline CDP-Choline CTP_CT->CDP_Choline CEPT Choline/ethanolamine phosphotransferase CDP_Choline->CEPT PtdCho Phosphatidylcholine (PtdCho) CEPT->PtdCho DAG Diacylglycerol (DAG) DAG->CEPT PLD PLD PtdCho->PLD PA Phosphatidic Acid (PA) PLD->PA MAPK_PI3K MAPK & PI3K/AKT Pathways PA->MAPK_PI3K Proliferation Cell Proliferation & Survival MAPK_PI3K->Proliferation Choline_out Extracellular Choline Choline_out->Choline_Transporter Uptake

Choline Kinase Signaling Pathway

Comparative Analysis of ChoKα Inhibitors

This section compares this compound with other well-characterized, selective ChoKα inhibitors: RSM-932A (TCD-717) and EB-3D . These compounds have been selected due to the availability of comparable biochemical and cellular activity data.

Biochemical Potency and Selectivity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the purified enzyme. Selectivity is also crucial, often assessed by comparing potency against different isoforms of the target kinase, such as ChoKα versus ChoKβ.

InhibitorChoKα IC50ChoKβ IC50Selectivity (ChoKβ/ChoKα)Reference(s)
This compound 20 nM220 nM11-fold[7]
RSM-932A (TCD-717) 1 µM33 µM33-fold[8]
EB-3D 1 µMNot AvailableNot Available[9][10]

Data compiled from multiple sources. Note that experimental conditions may vary between studies.

From this data, This compound emerges as a highly potent inhibitor of ChoKα, with an IC50 value in the nanomolar range, significantly lower than that of RSM-932A and EB-3D.[7][11]

Cellular Antiproliferative Activity

The efficacy of an inhibitor within a cellular context is typically measured by its half-maximal growth inhibitory concentration (GI50 or IC50) in cancer cell lines. This demonstrates the compound's ability to penetrate cells and inhibit the target in its native environment.

InhibitorCell LineAntiproliferative Activity (GI50 / IC50)Reference(s)
This compound HeLa (Cervical Cancer)<1 µM (PCho production)[7]
RSM-932A (TCD-717) HT-29 (Colon Cancer)1.3 µM (72h)[8]
A549 (Lung Cancer)2.1 µM (72h)[8]
MDA-MB-231 (Breast Cancer)2.4 µM (72h)[8]
EB-3D Jurkat (T-cell Leukemia)Nanomolar range (GI50, 72h)[9]
HepG2 (Liver Cancer)14.55 µM (GI50, 48h)[9]

Cellular activity can vary significantly based on the cell line and assay duration.

While direct comparison of antiproliferative activity is challenging due to variations in cell lines and experimental protocols, this compound demonstrates potent inhibition of its direct product, phosphocholine, in cells at sub-micromolar concentrations.[7] RSM-932A shows consistent micromolar antiproliferative activity across a range of solid tumor cell lines.[8] EB-3D is particularly potent in T-leukemia cell lines.[9]

Experimental Methodologies

Objective comparison requires standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate ChoKα inhibitors.

Experimental Workflow for ChoKα Inhibitor Evaluation

A typical workflow for the preclinical evaluation of a ChoKα inhibitor involves a multi-stage process, from initial enzymatic screening to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Analysis Enzyme_Assay Biochemical Assay (ChoKα Enzymatic Activity) Cell_Assay Cell-Based Assays (e.g., Antiproliferation, PCho levels) Enzyme_Assay->Cell_Assay Lead Selection MoA Mechanism of Action (Apoptosis, Cell Cycle, Signaling) Cell_Assay->MoA Candidate Validation Xenograft Tumor Xenograft Models (Efficacy & Tolerability) MoA->Xenograft Preclinical Candidate

Workflow for Evaluating ChoKα Inhibitors
Protocol: ChoKα Enzymatic Activity Assay (Radiolabel Method)

This assay directly measures the catalytic activity of purified ChoKα and its inhibition by test compounds.

  • Principle: The assay quantifies the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP (or the phosphorylation of radiolabeled [¹⁴C]-choline) to choline, forming radiolabeled phosphocholine. The amount of product is measured by scintillation counting.[12][13]

  • Materials:

    • Purified recombinant human ChoKα enzyme.

    • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 10 mM ATP).[12]

    • [methyl-¹⁴C]choline.[12]

    • Test inhibitors (e.g., this compound) dissolved in DMSO.

    • Scintillation cocktail and vials.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer and [methyl-¹⁴C]choline.

    • Add test inhibitors at various concentrations to the wells of a microplate. Include a vehicle control (DMSO).

    • Add the purified ChoKα enzyme to all wells to start the reaction.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a set period (e.g., 10-30 minutes).

    • Stop the reaction (e.g., by adding cold EDTA solution).

    • Separate the radiolabeled phosphocholine product from the unreacted substrate (e.g., using ion-exchange chromatography or paper chromatography).

    • Quantify the radioactivity of the product using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cellular Antiproliferative Assay (SRB or MTT Assay)

This assay determines the effect of an inhibitor on the growth and viability of cancer cell lines.

  • Principle: The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content, while the MTT assay measures mitochondrial activity. Both provide a proxy for cell viability.[6][14]

  • Materials:

    • Human cancer cell lines (e.g., HeLa, HT-29).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well cell culture plates.

    • Test inhibitors dissolved in DMSO.

    • SRB solution or MTT reagent and solubilization solution (DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[14]

    • Treat the cells with a serial dilution of the test inhibitor. Include vehicle-treated controls.

    • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[14]

    • For SRB Assay: Fix the cells with trichloroacetic acid (TCA), wash, and stain with SRB solution. Wash away unbound dye and solubilize the protein-bound dye with Tris base.[6]

    • For MTT Assay: Add MTT reagent to the wells and incubate until formazan (B1609692) crystals form. Solubilize the crystals with DMSO.[14]

    • Read the absorbance at the appropriate wavelength (e.g., 510 nm for SRB, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 or IC50 value.

Conclusion

The available data indicates that This compound is a highly potent ChoKα inhibitor with a significant advantage in biochemical potency over other inhibitors like RSM-932A and EB-3D.[7][8][10][11] Its ability to inhibit the production of phosphocholine in cancer cells at sub-micromolar concentrations underscores its potential as a strong candidate for further investigation.[7] While RSM-932A has the distinction of being the first ChoKα inhibitor to enter clinical trials, and EB-3D shows notable potency in hematological malignancies, the superior enzymatic inhibition of this compound makes it a valuable tool for researchers studying the role of ChoKα in cancer biology and a benchmark for the development of new therapeutics targeting this pathway.[9][15]

References

Reproducibility of V-11-0711-Induced Growth Arrest: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the choline (B1196258) kinase alpha (ChoKα) inhibitor, V-11-0711, focusing on the reproducibility of its growth arrest-inducing effects. We compare its performance with other notable ChoKα inhibitors, presenting supporting experimental data and detailed methodologies to aid in the critical evaluation and replication of these findings.

Introduction to this compound and Choline Kinase Inhibition

This compound is a potent and selective small molecule inhibitor of choline kinase alpha (ChoKα), an enzyme frequently overexpressed in various cancers. ChoKα catalyzes the phosphorylation of choline to phosphocholine (B91661), a critical step in the synthesis of phosphatidylcholine, a major component of cell membranes. By inhibiting ChoKα, this compound disrupts phospholipid metabolism, leading to a reversible growth arrest in cancer cells.[1] This contrasts with other methods of ChoKα targeting, such as siRNA knockdown, which has been shown to induce apoptosis.[1] This suggests a non-catalytic scaffolding role for the ChoKα protein in cancer cell survival that is independent of its enzymatic activity.[1]

The reproducibility of in vitro experimental results is a cornerstone of scientific validity. In the context of drug discovery, understanding the variability of a compound's effect across different studies and laboratories is crucial for its development. This guide addresses the reproducibility of this compound by presenting available data and discussing the inherent challenges of inter-laboratory variability in cell-based assays.

Comparative Analysis of ChoKα Inhibitors

The following tables summarize the in vitro efficacy of this compound and two other well-characterized ChoKα inhibitors, MN58b and ICL-CCIC-0019.

Table 1: In Vitro Potency of ChoKα Inhibitors

CompoundTargetIC50 (Enzymatic Assay)Cell LineGI50 (Cell Growth Assay)Reference
This compound ChoKα20 nMHeLaNot explicitly stated, but causes growth arrest[1]
MN58b ChoKαNot explicitly statedHCT-116equipotent to ICL-CCIC-0019[2][3]
ICL-CCIC-0019 ChoKα0.27 ± 0.06 µMHCT-116equipotent to MN58b[2][3]
ICL-CCIC-0019 ChoKαNot explicitly statedPanel of 60 cancer cell linesMedian GI50 of 1.12 µM[4]

Table 2: Observed Cellular Effects of ChoKα Inhibitors

CompoundCell Line(s)Primary EffectCell Cycle Arrest PhaseApoptosis InductionReference
This compound HeLa, MDA-MB-231Reversible growth arrestNot specifiedNo[2][3]
MN58b Colorectal cancer cell linesAntitumoral activityNot specifiedYes (in combination with 5-FU)[1][5][6]
ICL-CCIC-0019 HCT-116 and other cancer cell linesGrowth inhibitionG1 arrestYes[2][3][4]

Reproducibility and Inter-Laboratory Variability

A critical aspect of preclinical drug evaluation is the reproducibility of its effects. While there are no dedicated inter-laboratory studies specifically on this compound, some insights can be drawn from the existing literature. One study noted that two independent laboratories found that this compound-induced reduction in phosphocholine levels was not sufficient to decrease cell viability in HeLa and MDA-MB-231 cells, in contrast to siRNA-mediated knockdown of ChoKα.[2][3] This observation across two different research groups suggests a degree of reproducibility in the finding that this compound primarily induces cytostatic rather than cytotoxic effects in these cell lines.

It is important to acknowledge the general challenges of inter-laboratory reproducibility in cell-based assays. Factors such as subtle differences in cell culture conditions, passage number, and reagent sources can contribute to variability in experimental outcomes. Studies on other compounds and analytical methods have highlighted that even with standardized protocols, inter-laboratory coefficients of variation can be significant.

Experimental Protocols

To facilitate the replication and further investigation of the effects of this compound and other ChoKα inhibitors, detailed protocols for key experiments are provided below.

Cell Viability and Growth Arrest Assays

1. Crystal Violet Staining for Cell Number

  • Purpose: To determine the effect of compounds on cell proliferation and viability by staining total cellular protein.

  • Protocol:

    • Seed cells in 96-well plates at a density of 2,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound (e.g., this compound) or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, 72 hours).

    • Wash the cells gently with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Stain the cells with 0.5% crystal violet solution in 25% methanol (B129727) for 20 minutes at room temperature.

    • Wash the plates extensively with water to remove excess stain.

    • Air dry the plates.

    • Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.

    • Read the absorbance at 570 nm using a microplate reader.

2. MTT Assay for Metabolic Activity

  • Purpose: To assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Protocol:

    • Seed and treat cells in 96-well plates as described for the crystal violet assay.

    • At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis

1. Propidium (B1200493) Iodide Staining and Flow Cytometry

  • Purpose: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Seed cells in 6-well plates and treat with the compound of interest for the desired time.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of the PI signal.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

V11_0711_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Choline_transporter Choline Transporter Choline Choline Choline_transporter->Choline ChoK_alpha ChoKα Choline->ChoK_alpha Substrate V11_0711 This compound V11_0711->ChoK_alpha Inhibition Phosphocholine Phosphocholine ChoK_alpha->Phosphocholine Catalysis PC_synthesis Phosphatidylcholine Synthesis Phosphocholine->PC_synthesis Growth_Arrest Growth Arrest PC_synthesis->Growth_Arrest

Caption: Signaling pathway of this compound-induced growth arrest.

Experimental_Workflow cluster_assays Endpoint Assays start Seed Cancer Cells treatment Treat with this compound or Alternative Inhibitor start->treatment incubation Incubate for 24-72 hours treatment->incubation growth_assay Growth Arrest Assay (Crystal Violet / MTT) incubation->growth_assay cycle_assay Cell Cycle Analysis (Flow Cytometry) incubation->cycle_assay data_analysis Data Analysis and Comparison growth_assay->data_analysis cycle_assay->data_analysis

Caption: General experimental workflow for comparing ChoKα inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of V-11-0711: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of V-11-0711, a potent and selective choline (B1196258) kinase alpha (ChoKα) inhibitor.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the handling and disposal of potent, biologically active small molecule inhibitors.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.

Hazard Assessment and Waste Identification

Given its nature as a potent enzyme inhibitor, this compound should be treated as a potentially hazardous substance. All waste generated during its handling and use must be considered hazardous chemical waste. Proper identification and segregation are the foundational steps for safe disposal.

Waste Categorization and Disposal Containers

All waste materials contaminated with this compound must be segregated into appropriate, clearly labeled, and leak-proof containers. Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS office.

Waste TypeDescriptionRecommended Container
Solid Waste Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab consumables (e.g., weigh boats, pipette tips, tubes).A designated, sealed, and clearly labeled hazardous solid waste container.
Liquid Waste Solutions containing this compound, such as stock solutions (e.g., in DMSO), experimental media, and the initial solvent rinsates from glassware decontamination.A designated, sealed, leak-proof, and clearly labeled hazardous liquid waste container compatible with the solvents used.
Sharps Waste Needles, syringes, scalpels, or any other sharp objects that are contaminated with this compound.A designated, puncture-resistant, and clearly labeled sharps container for hazardous chemical waste.

Experimental Protocol: Decontamination of Laboratory Glassware

A triple-rinse procedure is a standard and effective method for decontaminating glassware that has been in contact with potent chemical compounds.

Materials:

  • Contaminated glassware

  • Appropriate organic solvent (e.g., ethanol (B145695) or acetone, confirm compatibility with this compound and your experimental setup)

  • Three separate, labeled containers for the rinsate

  • Designated hazardous liquid waste container for this compound

Procedure:

  • First Rinse: Add a small amount of the chosen solvent to the contaminated glassware. Swirl the solvent to ensure it comes into contact with all interior surfaces that may have been exposed to this compound. Transfer the solvent into the first rinsate container.

  • Second Rinse: Repeat the rinsing process with a fresh aliquot of the solvent. Collect this second rinsate into the second designated container.

  • Third Rinse: Perform a final rinse with another fresh aliquot of solvent and collect the rinsate in the third container.

  • Waste Consolidation: Combine the contents of the three rinsate containers into the designated hazardous liquid waste container for this compound.

  • Final Cleaning: After the triple rinse, the glassware can typically be cleaned using standard laboratory detergents and washing procedures.

Spill Management Procedures

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated. If the spill is significant, alert others in the vicinity.

  • Wear Appropriate PPE: Before addressing the spill, don appropriate personal protective equipment, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves.

  • Contain the Spill:

    • Solid Spills: For small spills of this compound powder, carefully sweep or use a specialized vacuum to collect the material. Avoid generating dust. Place the collected material and any contaminated cleaning supplies into the designated hazardous solid waste container.

    • Liquid Spills: For liquid spills containing this compound, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to absorb the liquid. Place the absorbent material into the hazardous solid waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous liquid waste.

This compound Disposal Workflow

G cluster_start Start: this compound Waste Generation cluster_waste_id Waste Identification & Segregation cluster_containerization Containerization cluster_disposal Final Disposal start Handling or Experiment with this compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., PPE, consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, blades) waste_type->sharps_waste Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container store_waste Store Securely in Designated Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste ehs_pickup Arrange for Pickup by Institutional EHS store_waste->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling V-11-0711

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for V-11-0711

Disclaimer: As a novel research chemical, this compound lacks a comprehensive, publicly available Material Safety Data Sheet (MSDS). Therefore, this guidance is based on established best practices for handling potentially hazardous, uncharacterized compounds in a laboratory setting. A thorough risk assessment should be conducted by qualified personnel before any handling of this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Pre-Handling Preparations and Risk Assessment

Before working with this compound, it is crucial to:

  • Conduct a comprehensive risk assessment: Evaluate the potential hazards associated with the chemical and the experimental procedures.

  • Designate a controlled work area: All handling of this compound should occur in a specifically designated and clearly marked area, such as a chemical fume hood or a glove box, to minimize exposure.

  • Ensure availability of safety equipment: Verify that an emergency eyewash station and safety shower are readily accessible and in good working order.

  • Prepare for spills: Have a spill kit specifically designed for chemical spills readily available.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to always use the full complement of recommended PPE to prevent skin and eye contact, inhalation, and ingestion.

PPE Category Item Specifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.
Eye and Face Protection Safety goggles with side shieldsEssential to protect against splashes and airborne particles.
Face shieldTo be worn in conjunction with safety goggles, especially when there is a significant risk of splashing or when handling larger quantities.
Body Protection Laboratory coatA buttoned, long-sleeved laboratory coat made of a low-permeability material should be worn at all times.
Chemical-resistant apronRecommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection NIOSH-approved respiratorA properly fitted N95 or higher-level respirator should be used when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.
Handling and Operational Procedures
  • Engineering Controls: All manipulations of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the compound, use a balance inside a fume hood or a ventilated balance safety enclosure.

  • Solution Preparation: Prepare solutions in the fume hood. Avoid creating aerosols.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

Disposal Plan
  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, pipette tips, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations. Do not dispose of this compound down the drain.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and use a chemical spill kit to absorb the material. Place the absorbed material in a sealed container for hazardous waste disposal. Ventilate the area thoroughly. For large spills, contact your institution's environmental health and safety department.

Visual Guidance

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_base_ppe Baseline PPE (Always Required) start Start: Prepare to handle this compound assess_form Is the compound a powder or solid? start->assess_form respirator Use NIOSH-approved respirator (N95 or higher) assess_form->respirator Yes no_respirator Standard ventilation (fume hood) is sufficient assess_form->no_respirator No (in solution) assess_splash Is there a risk of splashing? face_shield Wear face shield with safety goggles assess_splash->face_shield Yes goggles_only Safety goggles are sufficient assess_splash->goggles_only No respirator->assess_splash no_respirator->assess_splash gloves Chemical-resistant gloves (Nitrile or Neoprene) face_shield->gloves goggles_only->gloves lab_coat Lab coat gloves->lab_coat end_ppe Proceed with experiment wearing all selected PPE lab_coat->end_ppe

Caption: PPE selection workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.